Bivalirudin TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H138N24O33.C2HF3O2/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53;3-2(4,5)1(6)7/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103);(H,6,7)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZYMGVTLNJMKP-GRDNZSJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H139F3N24O35 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bivalirudin TFA: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Direct Thrombin Inhibitor
Bivalirudin Trifluoroacetate (TFA) is a potent and specific, reversible direct thrombin inhibitor.[1] A synthetic 20-amino-acid polypeptide, it is an analog of the naturally occurring anticoagulant, hirudin, found in the saliva of the medicinal leech (Hirudo medicinalis).[2][3] This technical guide provides a comprehensive overview of Bivalirudin TFA, focusing on its mechanism of action, quantitative pharmacological data, key experimental protocols, and relevant biological pathways.
Core Mechanism of Action
Bivalirudin exerts its anticoagulant effect by directly and specifically binding to both the catalytic site and the anion-binding exosite I of thrombin.[4][5] Thrombin is a critical serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869), which forms the meshwork of a blood clot.[6] By inhibiting thrombin, Bivalirudin effectively blocks this final step in clot formation and also prevents thrombin-mediated activation of platelets and other coagulation factors.[7][8] Unlike indirect thrombin inhibitors like heparin, Bivalirudin's action is independent of antithrombin and it can inhibit both circulating and clot-bound thrombin.[7]
The binding of Bivalirudin to thrombin is reversible, as thrombin can slowly cleave the Arg3-Pro4 bond of Bivalirudin, leading to the recovery of thrombin's function.[4] This contributes to its relatively short half-life and predictable anticoagulant effect.[3][5]
Quantitative Pharmacological Data
The pharmacokinetic and pharmacodynamic properties of Bivalirudin have been extensively studied. Below are key quantitative parameters summarized for easy reference.
Pharmacokinetic Properties of Bivalirudin
| Parameter | Value | Conditions/Notes |
| Half-life | 25 minutes | In patients with normal renal function.[9] |
| 34 minutes | In patients with moderate renal impairment.[9] | |
| 57 minutes | In patients with severe renal impairment.[6] | |
| 3.5 hours | In dialysis-dependent patients.[9] | |
| Clearance | 3.4 mL/min/kg | In patients with normal renal function.[6] |
| 2.7 mL/min/kg | In patients with moderate renal function.[6] | |
| 1 mL/min/kg | In dialysis-dependent patients.[6] | |
| Volume of Distribution | 0.2 L/kg | |
| Protein Binding | Does not bind to plasma proteins (other than thrombin) or red blood cells.[6] | |
| Metabolism | 80% proteolytic cleavage.[6] | |
| Elimination | 20% renal.[6] | |
| Mean Steady-State Concentration | 12.3 ± 1.7 mcg/mL | Following a 1 mg/kg IV bolus and a 2.5 mg/kg/hr IV infusion for 4 hours.[6] |
Clinical Efficacy and Safety Data (Bivalirudin vs. Heparin in PCI)
| Outcome (at 30 days) | Bivalirudin (%) | Heparin (%) | Hazard Ratio (95% CI) | p-value |
| All-Cause Mortality | 1.9 | 2.1 | 0.91 (0.75-1.10) | |
| Serious Bleeding | 3.4 | 5.7 | 0.60 (0.52-0.68) | |
| Major Bleeding (TIMI criteria) | 2.4 | 4.1 | <0.001[10] | |
| Cardiac Death (HORIZONS-AMI Trial) | 3.8 | 6.8 | 0.01[10] | |
| Reinfarction (HORIZONS-AMI Trial) | 5.3 | 9.5 | <0.004[10] | |
| Major Bleeding (HORIZONS-AMI Trial) | 7.3 | 11.8 | 0.004[10] |
Data from a pooled analysis of eight randomized clinical trials involving 27,409 patients undergoing Percutaneous Coronary Intervention (PCI), unless otherwise specified.[11]
Experimental Protocols
Accurate monitoring of Bivalirudin's anticoagulant effect is crucial in clinical and research settings. The following are detailed methodologies for key assays.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[12]
Principle: Platelet-poor plasma is incubated with a phospholipid substitute (cephalin) and a contact activator (e.g., kaolin, silica). The addition of calcium chloride initiates clotting, and the time to fibrin clot formation is measured.[13]
Methodology:
-
Sample Preparation: Collect whole blood in a light-blue top tube containing 3.2% sodium citrate.[12] Centrifuge to obtain platelet-poor plasma. The test should be performed within 4 hours of collection.[12]
-
Reagent Preparation: Allow the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (0.025 M) to reach room temperature.[3]
-
Assay Procedure (Manual Method):
-
Pipette 50 µL of patient plasma into a test tube.[3]
-
Add 50 µL of the aPTT reagent to the test tube.[3]
-
Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of contact factors.[3]
-
Add 50 µL of pre-warmed calcium chloride to the tube and simultaneously start a timer.[3]
-
Record the time in seconds for a fibrin clot to form.[3]
-
-
Interpretation: The aPTT is prolonged in the presence of Bivalirudin in a dose-dependent manner. The therapeutic range is typically 1.5 to 2.5 times the baseline value.[14]
Activated Clotting Time (ACT) Assay
The ACT is a point-of-care whole blood clotting test used to monitor high-dose heparin and direct thrombin inhibitors.[2]
Principle: Fresh whole blood is added to a tube containing a particulate activator (e.g., celite, kaolin, or glass beads), which initiates the intrinsic coagulation pathway. The time taken for the blood to clot is measured.[2]
Methodology:
-
Sample Collection: Obtain 1.0 mL of fresh whole blood without anticoagulant.[15] The first 5 mL of blood from an indwelling line should be discarded.[15]
-
Assay Procedure (using a commercial device like Hemochron):
-
Inject the whole blood sample into the test cartridge.
-
The instrument automatically mixes the blood with the activator and maintains the temperature at 37°C.
-
The device detects clot formation and displays the clotting time in seconds.
-
-
Interpretation: Bivalirudin prolongs the ACT. Target ACT values vary depending on the clinical setting. For example, during cardiopulmonary bypass, the target may be >400 seconds.[2]
In Vitro Thrombin Inhibition Assay
This assay directly measures the inhibitory effect of Bivalirudin on thrombin activity.
Principle: The assay can be performed using either a clotting-based or a chromogenic method. In the clotting-based method, the prolongation of clotting time in the presence of a known amount of thrombin is measured. In the chromogenic method, the inhibition of thrombin's ability to cleave a chromogenic substrate is quantified.[1]
Methodology (Clotting-Based):
-
Sample and Reagent Preparation: Prepare serial dilutions of Bivalirudin in a suitable buffer. Prepare a solution of purified human thrombin and a source of fibrinogen (e.g., normal human plasma).
-
Assay Procedure:
-
In a microplate well, mix the Bivalirudin dilution with normal human plasma.
-
Initiate clotting by adding a fixed concentration of thrombin.
-
Measure the time to clot formation using a coagulometer.
-
-
Data Analysis: Plot the clotting time against the Bivalirudin concentration to determine the IC50 (the concentration of inhibitor that produces 50% of the maximal effect).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Activated Clotting Time [ACT] [practical-haemostasis.com]
- 3. atlas-medical.com [atlas-medical.com]
- 4. droracle.ai [droracle.ai]
- 5. Bivalirudin: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safety, efficiency and cost effectiveness of Bivalirudin: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-Analysis of Bivalirudin vs. Heparin in Patients with MI Examines Mortality and Bleeding Rates - CRF [crf.org]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 14. mayocliniclabs.com [mayocliniclabs.com]
- 15. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
Navigating the Preclinical Landscape: A Technical Guide to the Pharmacokinetics of Bivalirudin TFA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of Bivalirudin (B194457) Trifluoroacetate (TFA) in key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this direct thrombin inhibitor is paramount for the successful design and interpretation of non-clinical safety and efficacy studies, ultimately paving the way for clinical drug development. This document summarizes available quantitative data, details experimental methodologies, and provides visual representations of key processes to facilitate a deeper understanding of bivalirudin's behavior in vivo.
Introduction to Bivalirudin and Its Mechanism of Action
Bivalirudin is a synthetic 20-amino acid peptide analogue of hirudin, a naturally occurring anticoagulant found in the saliva of medicinal leeches. It functions as a specific and reversible direct thrombin inhibitor. Its mechanism involves binding to both the catalytic site and the anion-binding exosite 1 of thrombin. This dual-site binding confers high affinity and specificity for thrombin, effectively preventing the conversion of fibrinogen to fibrin (B1330869) and thereby inhibiting thrombus formation. A key feature of bivalirudin is its reversible inhibition; thrombin can slowly cleave the bivalirudin molecule, leading to the restoration of thrombin function.
Quantitative Pharmacokinetic Parameters in Preclinical Models
The pharmacokinetic profile of bivalirudin has been characterized in several preclinical species. The following tables summarize key pharmacokinetic parameters following intravenous administration, providing a comparative view across different animal models. It is important to note that publicly available, detailed pharmacokinetic data for bivalirudin in some common preclinical species like dogs and monkeys is limited. The data presented here is compiled from available scientific literature and regulatory documents.
Table 1: Pharmacokinetic Parameters of Bivalirudin in Rats
| Parameter | Value | Units | Study Conditions |
| Dose | 100, 500, and 2000 | mg/kg/24h | Continuous intravenous infusion |
| NOAEL | 2000 | mg/kg/24h | No-Observed-Adverse-Effect Level |
| Pharmacokinetics | Linear and dose-independent | - | Plasma concentrations |
Data sourced from a 24-hour continuous infusion study in Sprague-Dawley rats.
Experimental Protocols for Pharmacokinetic Studies
Detailed and standardized protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. Below are generalized methodologies for key experiments based on common practices in preclinical research.
Animal Models
-
Species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used non-rodent species in preclinical toxicology and pharmacokinetic studies.
-
Health Status: Animals should be healthy, acclimatized to the laboratory environment, and within a specific weight range.
-
Ethical Considerations: All animal procedures must be conducted in accordance with relevant animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Administration
-
Formulation: Bivalirudin TFA is typically supplied as a lyophilized powder that is reconstituted with sterile water for injection and further diluted with a suitable vehicle such as 5% dextrose in water or 0.9% sodium chloride.
-
Route of Administration: For pharmacokinetic profiling, intravenous (IV) administration (bolus or infusion) is standard to ensure 100% bioavailability.
-
Dose Levels: Dose selection should be based on previous toxicology studies or literature data to ensure that the doses are well-tolerated and provide plasma concentrations that are quantifiable over a sufficient period.
Blood Sampling
-
Time Points: Blood samples should be collected at predetermined time points to adequately characterize the plasma concentration-time profile. Typical time points for an IV bolus study might include: pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Collection: Blood is typically collected from a cannulated vein (e.g., jugular vein in rats) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method for Bivalirudin Quantification
A sensitive and specific bioanalytical method is essential for the accurate quantification of bivalirudin in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method.
A simple and efficient sample preparation method is crucial for high-throughput analysis. Protein precipitation is a commonly used technique.
-
Protocol:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (IS) solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex mix the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate bivalirudin from endogenous plasma components. The mobile phase usually consists of a mixture of an aqueous solvent with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is commonly used. The transitions of the precursor ion to product ions for both bivalirudin and the internal standard are monitored using Multiple Reaction Monitoring (MRM) for quantification.
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: General workflow for a preclinical pharmacokinetic study of bivalirudin.
Caption: Simplified signaling pathway of bivalirudin's mechanism of action.
Conclusion
This technical guide provides a foundational understanding of the preclinical pharmacokinetics of this compound. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals. While there are existing gaps in publicly available data for certain preclinical species, the outlined experimental protocols offer a robust framework for conducting further studies to generate the necessary data for informed decision-making in the drug development process. The use of standardized methods and a thorough understanding of the compound's pharmacokinetic properties are essential for the successful translation of preclinical findings to clinical applications.
Bivalirudin TFA vs. Hirudin: An In-depth Technical Guide for In Vitro Coagulation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Bivalirudin (B194457) Trifluoroacetate (TFA) and Hirudin for in vitro coagulation studies. Both are direct thrombin inhibitors, but their distinct mechanisms of action and pharmacokinetic profiles lead to different effects in common coagulation assays. This document outlines their mechanisms, presents quantitative data from comparative studies, provides detailed experimental protocols, and visualizes key pathways and workflows.
Introduction to Direct Thrombin Inhibitors
Direct thrombin inhibitors (DTIs) represent a class of anticoagulants that bind directly to thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[1] Unlike indirect thrombin inhibitors such as heparin, their activity is independent of antithrombin.[2] Hirudin, a polypeptide naturally occurring in the salivary glands of medicinal leeches, is a potent and highly specific irreversible inhibitor of thrombin.[1] Bivalirudin, a synthetic analog of hirudin, is a bivalent DTI that reversibly inhibits thrombin.[3][4]
Mechanisms of Action
Both hirudin and bivalirudin are bivalent DTIs, meaning they bind to two distinct sites on the thrombin molecule: the active (catalytic) site and the fibrinogen-binding site (exosite 1).[3] This dual binding confers high affinity and specificity for thrombin.[3]
Hirudin: Forms a stable, nearly irreversible 1:1 stoichiometric complex with thrombin.[3] This tight binding effectively removes thrombin from circulation, preventing it from acting on its substrates.
Bivalirudin TFA: Also binds to both the catalytic site and exosite 1 of thrombin. However, after initial binding, thrombin slowly cleaves the bivalirudin molecule at its N-terminal, leading to a dissociation of the inhibitor from the catalytic site.[5] This results in a reversible inhibition of thrombin activity.[4] This difference in binding kinetics is a key differentiator between the two molecules and influences their effects in in vitro assays and their clinical profiles.
Figure 1. Comparative mechanisms of thrombin inhibition by Hirudin and this compound.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound and Hirudin (or its recombinant form, lepirudin) on various in vitro coagulation assays.
Table 1: Effect on Prothrombin Time (PT) and International Normalized Ratio (INR) [6]
| Concentration (µg/mL) | Bivalirudin PT Ratio (mean ± SD) | Lepirudin PT Ratio (mean ± SD) | Bivalirudin INR (median) | Lepirudin INR (median) |
| 0.1 | 1.2 ± 0.1 | 1.2 ± 0.1 | 1.1 | 1.1 |
| 0.2 | 1.3 ± 0.1 | 1.3 ± 0.1 | 1.3 | 1.2 |
| 0.4 | 1.5 ± 0.1 | 1.5 ± 0.1 | 1.5 | 1.4 |
| 0.8 | 1.9 ± 0.1 | 1.8 ± 0.1 | 1.9 | 1.7 |
| 1.2 | 2.2 ± 0.1 | 2.0 ± 0.1 | 2.2 | 1.9 |
Data derived from a study using pooled normal plasma spiked with the direct thrombin inhibitors.[6]
Table 2: Effect on Activated Partial Thromboplastin (B12709170) Time (aPTT) [7]
| Anticoagulant | Concentration (µg/mL) | aPTT (seconds) with TAS-aPTT reagent | aPTT (seconds) with Pathromtin reagent |
| Bivalirudin | 1.2 | 87.4 | 101.5 |
| Lepirudin | 1.2 | Not Reported | 108.9 |
This data highlights the variability in aPTT results depending on the reagent used.[7] A separate study noted a non-linear relationship between hirudin concentration and aPTT, with a 1.5-fold increase in clotting time at 150-200 ng/mL and only a 2-fold increase at concentrations from 300 to over 750 ng/mL.[8]
Table 3: Comparative Effects on Thrombin Generation and Thromboelastography (TEG) [9]
| Assay | Parameter | Potency Ranking | Observations |
| Thrombin Generation Assay (TGA) | Lag Time Prolongation | Hirudin > Bivalirudin | Both prolong the initiation of thrombin generation. |
| TGA | Inhibition of Peak Thrombin | Hirudin | 1-2 µmol/L of hirudin caused complete inhibition. |
| TGA | Inhibition of Peak Thrombin | Bivalirudin | No effect on peak thrombin up to 10 µmol/L. |
| Thromboelastography (TEG) | Clotting Time (R) Prolongation | Hirudin ≈ Bivalirudin | Both prolong the time to initial clot formation. |
Experimental Protocols
Detailed methodologies for key in vitro coagulation assays are provided below.
Specimen Collection and Preparation
-
Blood Collection: Draw venous blood into a tube containing 3.2% (0.109 M) buffered sodium citrate (B86180) anticoagulant. The ratio of blood to anticoagulant should be 9:1.[5][10]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the citrated whole blood at 2,500 x g for 15 minutes at room temperature.[5][10]
-
Plasma Separation: Carefully aspirate the supernatant (plasma) using a plastic pipette and transfer it to a clean plastic tube, avoiding disturbance of the buffy coat and red blood cells.[10]
-
Storage: If not tested immediately, plasma can be stored at room temperature for up to 2 hours or at 2-8°C for up to 4 hours. For longer storage, freeze at ≤ -20°C for up to 2 months.[10]
Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the integrity of the intrinsic and common coagulation pathways.
Figure 2. Experimental workflow for the aPTT assay.
Protocol: [10]
-
Pre-warm Calcium Chloride (0.02 M) to 37°C for at least 10 minutes.
-
Pipette 50 µL of the test plasma (containing the desired concentration of this compound or Hirudin) or control plasma into a test cuvette.
-
Incubate the cuvette at 37°C for 3 minutes.
-
Add 50 µL of aPTT reagent to the cuvette.
-
Incubate the mixture at 37°C for exactly 3 minutes.
-
Rapidly add 50 µL of the pre-warmed Calcium Chloride and simultaneously start a timer.
-
Record the time in seconds for the formation of a fibrin clot.
Prothrombin Time (PT) Assay
This assay evaluates the extrinsic and common pathways of coagulation.
Figure 3. Experimental workflow for the PT assay.
-
Pre-warm the PT reagent (a mixture of tissue thromboplastin and calcium) to 37°C.
-
Pipette 100 µL of the test plasma or control plasma into a test cuvette.
-
Incubate the cuvette at 37°C for 1-2 minutes.
-
Forcibly add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form.
Thrombin Time (TT) Assay
The TT assay assesses the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin. It is highly sensitive to the presence of thrombin inhibitors. For quantitative measurements of DTIs, a diluted thrombin time assay is often employed.[12]
Figure 4. Experimental workflow for a diluted Thrombin Time assay.
Protocol for Diluted Thrombin Time: [13]
-
Pre-warm the thrombin-calcium reagent to 37°C.
-
Prepare a 1:10 dilution of the test plasma with physiological saline.
-
In a test cuvette, mix 50 µL of the diluted test plasma with 100 µL of a normal plasma pool.
-
Add 100 µL of the thrombin-calcium reagent and start a timer.
-
Measure the clotting time in seconds. The clotting time is directly proportional to the concentration of the direct thrombin inhibitor.
Summary and Conclusion
This compound and hirudin are both potent direct thrombin inhibitors valuable for in vitro coagulation studies. Their primary difference lies in the reversibility of their interaction with thrombin, with hirudin being a nearly irreversible inhibitor and bivalirudin acting reversibly. This distinction is reflected in their effects on various coagulation assays.
-
Hirudin demonstrates a more potent and complete inhibition of thrombin generation at lower concentrations compared to bivalirudin.[9]
-
Bivalirudin shows a more predictable and linear dose-response in some assays, which can be advantageous for monitoring.[6]
-
The choice of coagulation assay and the specific reagents used can significantly impact the results obtained with these inhibitors.[7] aPTT, in particular, shows considerable reagent-dependent variability.
For researchers and drug development professionals, understanding these nuances is critical for the accurate design and interpretation of in vitro coagulation studies. The provided protocols and data serve as a foundational guide for utilizing these important anticoagulant agents in a research setting.
References
- 1. Monitoring the Direct Thrombin Inhibitors | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 2. researchgate.net [researchgate.net]
- 3. Bivalent direct thrombin inhibitors: hirudin and bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. atlas-medical.com [atlas-medical.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparing direct thrombin inhibitors using aPTT, ecarin clotting times, and thrombin inhibitor management testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring anticoagulant therapy by activated partial thromboplastin time: hirudin assessment. An evaluation of native blood and plasma assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential profiles of thrombin inhibitors (heparin, hirudin, bivalirudin, and dabigatran) in the thrombin generation assay and thromboelastography in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. linear.es [linear.es]
- 11. vitroscient.com [vitroscient.com]
- 12. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
An In-depth Technical Guide on the Primary Structure and Chemical Properties of Bivalirudin TFA
This technical guide provides a comprehensive overview of the primary structure and key chemical properties of Bivalirudin Trifluoroacetate (B77799) (TFA). Bivalirudin is a potent and specific direct thrombin inhibitor used as an anticoagulant, particularly in the setting of percutaneous coronary interventions. This document details its molecular composition, physicochemical characteristics, and the experimental methodologies used for its analysis, presented in a format tailored for scientific and research applications.
Primary Structure
Bivalirudin is a synthetic 20-amino acid polypeptide designed as an analog of hirudin, a naturally occurring anticoagulant found in medicinal leeches.[1][2] Its structure is specifically engineered for direct, bivalent, and reversible thrombin inhibition.
The primary amino acid sequence of Bivalirudin is: D-Phenylalanyl-L-Prolyl-L-Arginyl-L-Prolyl-Glycyl-Glycyl-Glycyl-Glycyl-L-Asparaginyl-L-Glycyl-L-Aspartyl-L-Phenylalanyl-L-Glutamyl-L-Glutamyl-L-Isoleucyl-L-Prolyl-L-Glutamyl-L-Glutamyl-L-Tyrosyl-L-Leucine [1][3][4]
Using the single-letter code, the sequence is represented as: (D-Phe)-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu
A critical feature of its primary structure is the N-terminal D-phenylalanine residue, which replaces the naturally occurring L-phenylalanine.[3] This modification contributes to its resistance to degradation by some proteases. The molecule consists of two key regions: an N-terminal sequence that binds to the catalytic active site of thrombin and a C-terminal dodecapeptide that binds to thrombin's anion-binding exosite I.[5][6]
Chemical and Physical Properties
Bivalirudin is typically supplied as a trifluoroacetate (TFA) salt, which is a white, lyophilized powder.[4] The TFA salt form enhances the stability and solubility of the peptide. Key quantitative properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉₈H₁₃₈N₂₄O₃₃ (Bivalirudin free base)[1] C₉₈H₁₃₈N₂₄O₃₃ • xC₂HF₃O₂ (this compound)[7] |
| Molecular Weight | ~2180.3 g/mol (Bivalirudin free base)[1] ~2295.3 g/mol (this compound salt)[8] |
| Appearance | Sterile, white, lyophilized powder[4] |
| Solubility | Soluble in water (≥43.5 mg/mL), DMSO (≥54.5 mg/mL), and Ethanol (≥10.18 mg/mL) with gentle warming.[9] |
| pH of Solution | The pH of the ready-to-use injection is adjusted to 5.0-5.5.[10] |
| Pharmacokinetic Half-life | Approximately 25 minutes in patients with normal renal function.[10][11][12] |
| Clearance | Cleared from plasma through a combination of proteolytic cleavage and renal mechanisms (approximately 20%).[1][11] |
Mechanism of Action: Bivalent Thrombin Inhibition
Bivalirudin's anticoagulant effect is achieved through the direct inhibition of thrombin, a critical serine protease in the coagulation cascade.[3][4] Unlike indirect inhibitors like heparin, Bivalirudin does not require a cofactor (e.g., antithrombin) and can inhibit both circulating and clot-bound thrombin.[3][5]
The inhibition is a two-step process:
-
Bivalent Binding : The N-terminal of Bivalirudin binds to the catalytic site of thrombin, while the C-terminal tail binds to the anion-binding exosite I, the substrate recognition site for fibrinogen.[5][13] This dual binding ensures high specificity and potent inhibition.
-
Reversible Inhibition : The binding is reversible because thrombin slowly cleaves the Arginine₃-Proline₄ bond within Bivalirudin's N-terminal sequence.[3][6] This cleavage results in the dissociation of the N-terminal fragment from the catalytic site, allowing for the gradual recovery of thrombin function and contributing to the drug's short half-life and predictable anticoagulant response.[1][3]
Experimental Protocols
Reconstitution and Preparation for In Vitro/In Vivo Studies
Accurate preparation of Bivalirudin solution is critical for experimental reproducibility.
Objective: To prepare a standardized Bivalirudin solution from lyophilized powder for administration.
Materials:
-
This compound, lyophilized powder (e.g., 250 mg vial)
-
Sterile Water for Injection, USP
-
5% Dextrose in Water (D5W) or 0.9% Sodium Chloride
-
Sterile syringes and needles
Methodology:
-
Reconstitution: Aseptically inject 5 mL of Sterile Water for Injection into the 250 mg vial of Bivalirudin.[14]
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming or denaturation. The resulting concentration is 50 mg/mL.[14]
-
Dilution for Infusion: Withdraw the required volume of the reconstituted solution and further dilute it in an infusion bag of D5W or 0.9% Sodium Chloride to a final concentration suitable for the experiment (e.g., 5 mg/mL for clinical infusions).[14]
-
Storage: Reconstituted solutions should be used promptly. Stability data from the manufacturer should be consulted for specific storage conditions, but refrigerated storage at 2-8°C for up to 24 hours is a common practice in research settings.[4]
Assessment of Anticoagulant Activity: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a standard coagulation test used to monitor the effect of Bivalirudin on the intrinsic and common coagulation pathways.[5][12]
Objective: To quantify the anticoagulant effect of Bivalirudin in a plasma sample.
Principle: The assay measures the time taken for plasma to form a clot after the addition of a contact pathway activator (e.g., silica) and phospholipids, followed by calcium to initiate clotting. Bivalirudin prolongs this time in a dose-dependent manner.[5]
Methodology (Manual Example):
-
Sample Preparation: Collect blood into a tube containing a citrate (B86180) anticoagulant. Centrifuge to obtain platelet-poor plasma.
-
Incubation: Pre-warm all reagents (aPTT reagent, calcium chloride) and the plasma sample to 37°C.[5]
-
Pipette 100 µL of the plasma sample into a test tube.
-
Add 100 µL of the aPTT reagent (containing activator and phospholipids) to the plasma.
-
Incubate the plasma-reagent mixture at 37°C for a specified time (e.g., 3-5 minutes).
-
Clot Initiation: Add 100 µL of pre-warmed calcium chloride solution to the tube and simultaneously start a stopwatch.
-
Clot Detection: Tilt the tube gently and observe for the formation of a fibrin clot. Stop the timer as soon as the clot is detected. The recorded time is the aPTT value in seconds.
Stability and Degradation
The stability of Bivalirudin is a critical consideration for its formulation and use. As a peptide, it is susceptible to chemical and physical degradation. The primary chemical degradation pathways for peptides include deamidation, oxidation, and hydrolysis.[15] For Bivalirudin, degradation can lead to a loss of potency.[16] Lyophilized Bivalirudin is stable for extended periods when stored desiccated and below -18°C.[4] Reconstituted solutions are less stable, and their use within recommended timeframes is essential to ensure efficacy.[4] Stability studies often employ techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the parent peptide from its degradation products.
References
- 1. Bivalirudin | C98H138N24O33 | CID 16129704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bivalirudin: a new generation antithrombotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bivalirudin - Wikipedia [en.wikipedia.org]
- 4. prospecbio.com [prospecbio.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 7. biocat.com [biocat.com]
- 8. Bivalirudin (Trifluoroacetate) | C100H139F3N24O35 | CID 78357798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Bivalirudin TFA: A Technical Deep Dive into its Binding Affinity for Circulating vs. Clot-Bound Thrombin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of Bivalirudin (B194457) trifluoroacetate (B77799) (TFA), a direct thrombin inhibitor, focusing on its differential binding affinity towards circulating (soluble) and clot-bound thrombin. A comprehensive understanding of this interaction is paramount for optimizing its therapeutic use and for the development of next-generation anticoagulants.
Executive Summary
Bivalirudin is a synthetic 20-amino acid peptide analogue of hirudin, which directly and reversibly inhibits thrombin. A key therapeutic advantage of bivalirudin over indirect thrombin inhibitors, such as heparin, is its ability to effectively inhibit both soluble thrombin in circulation and thrombin that is enmeshed within a fibrin (B1330869) clot.[1][2][3][4][5][6][7][8][9] This dual action is critical as clot-bound thrombin remains enzymatically active and contributes to thrombus growth and propagation. While qualitative statements confirm this dual inhibitory capacity, this guide seeks to provide available quantitative data and the detailed experimental methodologies required to elucidate these interactions.
Mechanism of Bivalirudin-Thrombin Interaction
Bivalirudin's mechanism of action involves a bivalent interaction with thrombin, binding to two key sites:
-
The Catalytic Site: The N-terminal region of bivalirudin binds to the active site of thrombin, thereby blocking its enzymatic activity.[5]
-
Exosite I: The C-terminal portion of bivalirudin binds to thrombin's anion-binding exosite I, which is the substrate recognition site for fibrinogen.[1]
This dual binding confers high specificity and potent inhibition. The binding is reversible as thrombin can slowly cleave the bivalirudin molecule, leading to the restoration of thrombin activity.[5]
Caption: Bivalirudin's bivalent binding to thrombin's catalytic site and exosite I.
Quantitative Analysis of Binding Affinity
Table 1: Binding Affinity of Bivalirudin for Thrombin
| Parameter | Value | Method | Thrombin Form |
| Kᵢ | 175.1 ± 65.4 nM | Enzyme Kinetics | Not Specified |
Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity. A lower Kᵢ value indicates a higher affinity.
The lack of specific Kᵢ values for clot-bound thrombin in the readily available literature highlights a key area for further research. The complex microenvironment of a fibrin clot can influence enzyme kinetics and inhibitor binding.
Experimental Protocols
To accurately determine and compare the binding affinity of this compound to circulating and clot-bound thrombin, specific and rigorous experimental protocols are required. Below are detailed methodologies for key experiments.
Determination of Kᵢ for Circulating (Soluble) Thrombin via Enzyme Kinetics
This method determines the inhibitory constant of bivalirudin on the enzymatic activity of soluble thrombin using a chromogenic substrate.
Materials:
-
Purified human α-thrombin
-
This compound
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing polyethylene (B3416737) glycol)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of thrombin to wells containing varying concentrations of bivalirudin. Include control wells with thrombin and buffer only (no inhibitor).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately begin kinetic readings on a microplate reader at 405 nm, recording the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each bivalirudin concentration from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocities against the corresponding bivalirudin concentrations.
-
Fit the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive or mixed-type inhibition) to calculate the Kᵢ value.
-
Caption: Workflow for determining the Kᵢ of Bivalirudin for soluble thrombin.
Determination of Kᵢ for Clot-Bound Thrombin
This assay measures the ability of bivalirudin to inhibit the activity of thrombin that has been incorporated into a fibrin clot.
Materials:
-
Purified human α-thrombin
-
Human fibrinogen
-
This compound
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
Calcium chloride (CaCl₂)
-
96-well microplate (with a filter plate option if separating clots)
-
Microplate reader
Protocol:
-
Preparation of Clot-Bound Thrombin:
-
In the wells of a microplate, mix human fibrinogen and a known amount of human α-thrombin in the assay buffer.
-
Initiate clotting by adding CaCl₂.
-
Allow the clots to form and stabilize at room temperature for a specified time (e.g., 1 hour).
-
Wash the clots gently with assay buffer to remove any unbound thrombin.
-
-
Inhibition Assay:
-
Add solutions of varying concentrations of this compound to the wells containing the pre-formed clots. Include control wells with buffer only.
-
Incubate at 37°C for a set period to allow bivalirudin to penetrate the clot and bind to the entrapped thrombin.
-
Add the chromogenic substrate to all wells.
-
Monitor the rate of color development at 405 nm using a microplate reader. The substrate will be cleaved by the residual active clot-bound thrombin that is not inhibited by bivalirudin.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each bivalirudin concentration.
-
Plot the velocities against the bivalirudin concentrations and fit the data to an appropriate inhibition model to calculate the Kᵢ for clot-bound thrombin.
-
Caption: Workflow for determining the Kᵢ of Bivalirudin for clot-bound thrombin.
Conclusion
This compound's ability to inhibit both circulating and clot-bound thrombin is a cornerstone of its clinical efficacy. While qualitative evidence strongly supports this dual action, there is a clear need for further research to provide a direct quantitative comparison of its binding affinities for these two forms of thrombin. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such studies. A more precise understanding of these binding kinetics will be invaluable for the rational design of new anticoagulants with improved therapeutic profiles.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Comparison of net adverse clinical events between bivalirudin and heparin as anticoagulants for percutaneous coronary intervention in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiologybusiness.com [radiologybusiness.com]
- 4. Superiority of bivalirudin over heparin anticoagulation therapy for extracorporeal membrane oxygenation? Too early to draw conclusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bivalirudin is a Dual Inhibitor of Thrombin and Collagen-Dependent Platelet Activation in Patients Undergoing Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticoagulation with direct thrombin inhibitors during extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Bivalirudin TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bivalirudin TFA, a synthetic direct thrombin inhibitor, is well-established as a potent anticoagulant. Beyond its effects on hemostasis, emerging evidence highlights its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of thrombin-mediated signaling pathways. Detailed experimental protocols for investigating these properties are provided, along with a summary of key quantitative data from clinical and preclinical studies. This document serves as a resource for researchers and drug development professionals exploring the therapeutic potential of this compound in inflammatory and thrombo-inflammatory conditions.
Introduction
Inflammation and coagulation are intricately linked processes, with significant crosstalk between the two systems. Thrombin, the central enzyme of the coagulation cascade, is also a potent activator of inflammatory signaling through the activation of Protease-Activated Receptors (PARs) on various cell types, including platelets, endothelial cells, and immune cells.[1][2] this compound, a direct and reversible inhibitor of thrombin, offers a therapeutic strategy to not only prevent thrombosis but also to attenuate the associated inflammatory response.[2][3] This guide delves into the anti-inflammatory actions of this compound, providing the technical details necessary for its investigation and development in this context.
Mechanism of Action: Thrombin Inhibition and Downstream Anti-inflammatory Effects
This compound exerts its anticoagulant effect by binding directly to both the catalytic site and the anion-binding exosite 1 of thrombin.[2][3] This dual-binding mechanism effectively neutralizes thrombin activity, preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[3] Crucially, by inhibiting thrombin, this compound also blocks the pro-inflammatory signaling cascades initiated by thrombin's interaction with PARs.
Inhibition of PAR-Mediated Inflammatory Signaling
Thrombin activates PARs, particularly PAR-1, on the surface of cells, triggering intracellular signaling pathways that lead to the expression of pro-inflammatory mediators. This compound's inhibition of thrombin directly prevents this activation.[1] The downstream consequences of this inhibition are the suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Signaling Pathways Modulated by this compound
The inhibition of thrombin by this compound leads to the downregulation of several pro-inflammatory signaling cascades:
-
NF-κB Signaling Pathway: Thrombin, through PAR-1 activation, can stimulate the NF-κB pathway, a central regulator of inflammation. This activation proceeds through G-protein coupling (Gαq and Gβγ), leading to the activation of Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways converge to activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκBα). Phosphorylated IκBα is targeted for degradation, allowing the NF-κB p50/p65 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By inhibiting thrombin, this compound prevents the initiation of this cascade.
-
MAPK Signaling Pathway: Thrombin is also a known activator of the MAPK signaling pathways, including p38 MAPK and Extracellular signal-regulated kinase (ERK). Activation of PARs by thrombin can lead to the phosphorylation and activation of these kinases. The p38 MAPK pathway, in particular, is critically involved in the production of inflammatory chemokines. This compound's inhibition of thrombin is expected to reduce the phosphorylation and activation of these MAPK pathways, thereby decreasing the expression of inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of Bivalirudin have been observed in clinical settings, particularly in patients undergoing percutaneous coronary intervention (PCI).
| Inflammatory Marker | Study Population | Bivalirudin Effect | Time Point | Reference |
| Neutrophil-Lymphocyte Ratio (NLR) | Acute Myocardial Infarction patients post-PCI | 25% decrease | 7 days post-operation | [4] |
| High-sensitivity C-reactive protein (hs-CRP) | Acute Myocardial Infarction patients post-PCI | 30% decrease | 7 days post-operation | [4] |
| Interleukin-10 (IL-10) | Acute Myocardial Infarction patients post-PCI | 20% increase | 7 days post-operation | [4] |
| High-sensitivity C-reactive protein (hs-CRP) | Patients undergoing elective PCI | Lower concentration by 3.5 mg/L (p=0.002) compared to heparin + eptifibatide | 30 days after percutaneous coronary intervention | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.
Measurement of Cytokine Production by ELISA
This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with a stimulus (e.g., thrombin) in the presence or absence of this compound.
Materials:
-
Purified anti-cytokine capture antibody
-
Biotinylated anti-cytokine detection antibody
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
ELISA plates (96-well, high protein-binding)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Standard and Sample Incubation: Prepare serial dilutions of the recombinant cytokine standard in assay diluent. Add 100 µL of standards and experimental samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Western Blot for Phosphorylated Signaling Proteins
This protocol details the detection of phosphorylated forms of key inflammatory signaling proteins, such as p38 MAPK and IκBα, in cell lysates by Western blotting. This can be used to assess the inhibitory effect of this compound on thrombin-induced activation of these pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of the protein of interest, e.g., anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-IκBα, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with thrombin in the presence or absence of this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein levels.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound inhibits thrombin-induced inflammatory signaling pathways.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Interplay between interleukin-6 signaling and the vascular endothelium in cytokine storms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution and Preparation of Bivalirudin TFA for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivalirudin Trifluoroacetate (TFA) is a synthetic 20-amino acid polypeptide that acts as a direct, reversible inhibitor of thrombin.[1] Its mechanism of action involves binding to both the catalytic site and the anion-binding exosite I of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[2][3] This application note provides a detailed protocol for the proper dissolution and preparation of Bivalirudin TFA for use in various in vitro assays, ensuring accurate and reproducible results for researchers studying its anticoagulant properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is crucial for accurate stock solution preparation and handling.
| Property | Value | Source |
| Molecular Formula | C₉₈H₁₃₈N₂₄O₃₃ · xC₂HF₃O₂ | |
| Molecular Weight (Free Base) | 2180.29 g/mol | |
| Molecular Weight (TFA Salt) | Approximately 2294.3 - 2295.3 g/mol | [4][5] |
| Appearance | White to off-white powder | |
| Solubility | ||
| H₂O | ≥ 50 mg/mL (21.79 mM) | [6] |
| DMSO | 100 mg/mL (43.59 mM) (requires sonication) | [6] |
| Stability | Hygroscopic, absorbs water.[7] Store at -20°C. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various assays.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Vortex mixer
-
Ultrasonic bath (if using DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to minimize condensation, as the compound is hygroscopic.[7]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
For aqueous solutions: Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of water to 10 mg of powder). Vortex thoroughly until the powder is completely dissolved. This compound is freely soluble in water.[7]
-
For DMSO solutions: Add the appropriate volume of newly opened DMSO.[6] Vortex and then sonicate the solution in an ultrasonic bath for a short period to ensure complete dissolution.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
In Vitro Thrombin Inhibition Assays
Bivalirudin's anticoagulant activity is primarily assessed by its ability to inhibit thrombin. This can be measured using clotting-based or chromogenic assays.
The aPTT assay measures the time it takes for plasma to clot after the addition of a reagent that activates the intrinsic and common coagulation pathways.[1]
Materials:
-
Citrated platelet-poor plasma
-
This compound working solutions (prepared by diluting the stock solution in physiological saline)
-
aPTT reagent (e.g., silica, kaolin)
-
Calcium chloride (CaCl₂) solution
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
Pre-warm all reagents and plasma samples to 37°C.[8]
-
In a coagulometer cuvette, mix the plasma sample with the this compound working solution (or saline for control).
-
Add the aPTT reagent and incubate for the manufacturer-specified time.
-
Initiate the clotting reaction by adding CaCl₂.
-
The coagulometer will measure the time to clot formation in seconds.
-
A dose-dependent prolongation of the aPTT is expected with increasing concentrations of Bivalirudin.[9]
This assay measures the residual thrombin activity after incubation with an inhibitor by monitoring the cleavage of a chromogenic substrate.
Materials:
-
Citrated platelet-poor plasma
-
This compound working solutions
-
Thrombin reagent
-
Chromogenic thrombin substrate (e.g., p-Nitroaniline-linked substrate)
-
Spectrophotometer or plate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
In a microplate well or cuvette, incubate the diluted plasma sample with the this compound working solution at 37°C.[10]
-
Add the thrombin reagent to the mixture.[10]
-
Add the chromogenic substrate. Thrombin will cleave the substrate, releasing a colored product (e.g., p-Nitroaniline).[10]
-
Measure the change in absorbance at 405 nm over time.
-
The rate of color development is inversely proportional to the concentration of Bivalirudin in the sample.[10]
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Bivalirudin Mechanism of Action Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 3. Bivalirudin - Wikipedia [en.wikipedia.org]
- 4. Bivalirudin (Trifluoroacetate) | C100H139F3N24O35 | CID 78357798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biocat.com [biocat.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
Using Bivalirudin TFA as an Anticoagulant in Animal Models of Arterial Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivalirudin (B194457) TFA (Trifluoroacetate) is a synthetic, 20-amino acid polypeptide that acts as a direct thrombin inhibitor.[1][2] It specifically and reversibly binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin.[1][2] This mechanism of action provides a predictable anticoagulant response, making it a valuable tool in preclinical studies of arterial thrombosis. Unlike heparin, bivalirudin does not require antithrombin as a cofactor and does not activate platelets, offering a distinct pharmacological profile for research applications.[3][4] This document provides detailed application notes and protocols for the use of Bivalirudin TFA in animal models of arterial thrombosis.
Mechanism of Action
Bivalirudin exerts its anticoagulant effect by directly inhibiting thrombin, a key enzyme in the coagulation cascade. Thrombin is responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot. By binding to thrombin, bivalirudin prevents this conversion and subsequent clot formation.
Caption: Mechanism of action of Bivalirudin as a direct thrombin inhibitor.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in research settings. Doses and infusion rates may require optimization based on the specific animal model, species, and experimental endpoint.
| Parameter | Species | Model | Dosage/Concentration | Key Findings |
| Bolus Dose | General Animal Models | High Thrombotic Risk | 0.5 - 1.0 mg/kg IV[1] | To rapidly achieve therapeutic anticoagulation.[1] |
| Pediatric Animal Models | Cardiopulmonary Bypass | 0.3 - 0.5 mg/kg additional bolus if ACT/aPTT is low[1] | Ensures adequate initial anticoagulation.[1] | |
| Infusion Rate | Pediatric Animal Models | Cardiopulmonary Bypass | 2.5 mg/kg/hr IV[1] | To maintain adequate anticoagulation.[1] |
| Animals with Renal Impairment | General | Reduce infusion rate to 1 mg/kg/hr[1] | To avoid drug accumulation.[1] | |
| Animals on Hemodialysis | General | Reduce infusion rate to 0.25 mg/kg/hr[1] | Significant reduction needed due to decreased clearance.[1] | |
| Monitoring Target (aPTT) | General | Therapeutic Anticoagulation | 1.5 - 2.5 times baseline[2][5] | Common target range for therapeutic effect.[2][5] |
| Monitoring Target (ACT) | Pediatric Animal Models | Cardiopulmonary Bypass | > 400 seconds or 2.5 times baseline[6] | Target for surgical procedures with high thrombotic risk.[6] |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to study in vivo arterial thrombus formation.[7][8][9][10]
Materials:
-
This compound
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)
-
Filter paper strips (1-2 mm wide)
-
Doppler flow probe and monitor
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Suture material
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional protocol.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect to expose the common carotid artery.[9]
-
Place a Doppler flow probe around the artery to monitor blood flow.[7]
-
-
This compound Administration:
-
Administer a bolus dose of this compound (e.g., 0.75 mg/kg) via a cannulated tail vein or femoral vein.
-
Immediately following the bolus, start a continuous infusion of this compound (e.g., 1.75 mg/kg/hr). Dosing may need to be optimized.
-
-
Thrombosis Induction:
-
After allowing the blood flow to stabilize and ensuring adequate anticoagulation (a baseline period of 10-15 minutes), apply a strip of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes).[9][10]
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Data Collection:
-
Continuously monitor carotid artery blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.
-
Blood samples can be collected at baseline and at the end of the experiment to measure activated partial thromboplastin (B12709170) time (aPTT) or activated clotting time (ACT) to confirm the level of anticoagulation.
-
-
Post-Procedure:
-
At the end of the experiment, euthanize the animal according to an approved protocol.
-
The thrombosed arterial segment can be excised for histological analysis.
-
Caption: A typical experimental workflow for evaluating this compound.
Important Considerations
-
Dose Optimization: The provided dosages are starting points and should be optimized for the specific animal species, strain, and thrombosis model used.
-
Monitoring: Regular monitoring of coagulation parameters such as aPTT or ACT is crucial to ensure the desired level of anticoagulation is achieved and maintained.[1][2]
-
Renal Function: Bivalirudin is partially cleared by the kidneys.[2] In studies involving animals with renal impairment, dose adjustments are necessary to prevent excessive anticoagulation and bleeding.[1]
-
Bleeding Risk: As with any anticoagulant, there is a risk of bleeding. Researchers should be prepared to manage any hemorrhagic complications.
By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable tool for investigating the mechanisms of arterial thrombosis and for the preclinical evaluation of novel antithrombotic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EFFECT OF HEPARIN AND BIVALIRUDIN ON THE KINETICS OF CLOT FORMATION: VISCOELASTIC COAGULATION TESTING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acforum-excellence.org [acforum-excellence.org]
- 6. Perfusion Strategies for Bivalirudin Anticoagulation: AIIMS Protocol - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
Bivalirudin TFA Dosage Calculation for Murine Thrombosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage calculation guidelines for the use of Bivalirudin (B194457) Trifluoroacetate (B77799) (TFA), a direct thrombin inhibitor, in murine models of thrombosis. The information is intended to guide researchers in establishing effective and reproducible experimental setups for the preclinical evaluation of this anticoagulant.
Introduction to Bivalirudin and its Mechanism of Action
Bivalirudin is a synthetic 20-amino acid peptide that acts as a specific and reversible direct thrombin inhibitor.[1] It binds to both the catalytic site and the anion-binding exosite of thrombin, effectively blocking its ability to cleave fibrinogen into fibrin (B1330869), a critical step in the formation of a blood clot.[1] This direct inhibition of both circulating and clot-bound thrombin makes bivalirudin a potent anticoagulant. Unlike heparin, bivalirudin's action is independent of antithrombin III and it is not neutralized by platelet factor 4, leading to a more predictable anticoagulant response.[2]
Signaling Pathway of Bivalirudin Action
Bivalirudin exerts its effect by directly interrupting the coagulation cascade at the final common pathway. The diagram below illustrates the mechanism of action.
Quantitative Data for Bivalirudin TFA in Murine Thrombosis Models
The following table summarizes a recommended starting dosage for this compound in a murine model of ferric chloride-induced carotid artery thrombosis, based on preclinical research. It is important to note that dose-response studies are recommended to determine the optimal dose for specific experimental conditions.
| Parameter | Value | Administration Route | Murine Model | Reference |
| Dosage | 1 µmol/kg | Intravenous (i.v.) | Ferric Chloride-Induced Carotid Artery Thrombosis | [3] |
| Vehicle | Sterile Saline or PBS | - | - | General Practice |
| Bolus/Infusion | Bolus injection | - | - | [3] |
Note: 1 µmol/kg of this compound (molecular weight ~2180 g/mol ) corresponds to approximately 2.18 mg/kg. Researchers should confirm the exact molecular weight of their specific this compound lot for precise calculations.
Experimental Protocols
This section provides a detailed protocol for a ferric chloride-induced carotid artery thrombosis model in mice, a widely used method for evaluating antithrombotic agents.[4]
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model induces endothelial injury through oxidative stress, leading to the formation of a platelet-rich thrombus.[4]
Materials:
-
This compound
-
Sterile saline or Phosphate-Buffered Saline (PBS) for dilution
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors, vessel clamp)
-
Filter paper (1-2 mm wide strips)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Doppler flow probe and flowmeter
-
Dissecting microscope
Experimental Workflow Diagram:
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen. Place the animal in a supine position on a surgical board.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.
-
This compound Administration: Administer the calculated dose of this compound (e.g., 1 µmol/kg) or vehicle control via intravenous injection (e.g., tail vein or retro-orbital sinus). Allow for a short circulation time (e.g., 5-15 minutes) before inducing thrombosis.
-
Flow Probe Placement: Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.
-
Thrombosis Induction: Saturate a small piece of filter paper with FeCl₃ solution and apply it to the surface of the carotid artery, downstream from the flow probe. The concentration of FeCl₃ and the application time (typically 1-3 minutes) should be optimized in pilot studies to achieve consistent vessel occlusion in control animals.
-
Monitoring: After removing the filter paper, continuously monitor the blood flow using the Doppler flowmeter. The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow.
-
Data Analysis: Compare the time to occlusion between the this compound-treated group and the vehicle control group. A significant increase in the time to occlusion in the treated group indicates an antithrombotic effect.
Dosage Calculation
Step 1: Determine the Molecular Weight of this compound
The molecular weight of Bivalirudin is approximately 2180.3 g/mol . However, the trifluoroacetate salt will have a slightly different molecular weight. It is crucial to use the exact molecular weight provided by the supplier for accurate calculations.
Step 2: Calculate the Mass of this compound per Kilogram of Body Weight
-
Formula: Dose (mg/kg) = Dose (µmol/kg) x Molecular Weight ( g/mol ) / 1000
-
Example (using approximate MW of 2180 g/mol ):
-
1 µmol/kg x 2180 g/mol / 1000 = 2.18 mg/kg
-
Step 3: Prepare the Dosing Solution
-
Calculate the total amount of this compound needed for the number of animals in the study.
-
Dissolve the calculated mass of this compound in a known volume of sterile saline or PBS to achieve the desired final concentration for injection. The injection volume should be appropriate for the size of the mouse (e.g., 50-100 µL for a 25g mouse).
Example Calculation for a 25g Mouse:
-
Mouse Weight: 0.025 kg
-
Dose: 2.18 mg/kg
-
Total this compound needed per mouse: 2.18 mg/kg * 0.025 kg = 0.0545 mg
-
If preparing a 1 mg/mL stock solution: You would need 54.5 µL of this stock solution for a 25g mouse.
Conclusion
These application notes provide a framework for utilizing this compound in murine thrombosis models. The provided dosage is a starting point, and researchers are strongly encouraged to perform dose-ranging studies to determine the optimal concentration for their specific experimental conditions and thrombosis model. Careful surgical technique and consistent application of the thrombotic stimulus are critical for obtaining reliable and reproducible results.
References
- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Platelet Aggregation Assays Using Bivalirudin TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivalirudin (B194457) Trifluoroacetate (TFA) is a synthetic 20-amino acid peptide that acts as a direct and reversible inhibitor of thrombin.[1] Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869) and the activation of platelets, both critical events in thrombus formation.[2][3] Bivalirudin exerts its anticoagulant effect by binding to both the catalytic site and the anion-binding exosite of thrombin.[3][4] This dual-binding mechanism effectively neutralizes thrombin's activity, thereby inhibiting platelet aggregation and the entire coagulation process.[4] Unlike heparin, bivalirudin's action is independent of plasma cofactors like antithrombin and can inhibit both circulating and clot-bound thrombin.[1]
These application notes provide a detailed protocol for utilizing Bivalirudin TFA in in vitro platelet aggregation assays, primarily focusing on Light Transmission Aggregometry (LTA), the gold-standard for platelet function testing.[5][6] This method allows for the quantitative assessment of the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Mechanism of Action of Bivalirudin
Bivalirudin directly inhibits thrombin, a serine protease that plays a central role in hemostasis and thrombosis. Thrombin's primary functions include:
-
Cleavage of Fibrinogen: Thrombin converts soluble fibrinogen into insoluble fibrin monomers, which polymerize to form a stable clot.[3]
-
Platelet Activation: Thrombin is a potent platelet agonist, inducing platelet shape change, granule release, and aggregation through the activation of Protease-Activated Receptors (PARs) on the platelet surface.[7]
-
Amplification of Coagulation: Thrombin activates Factors V, VIII, and XI, leading to further thrombin generation in a positive feedback loop.[2]
Bivalirudin disrupts these processes by binding to thrombin in a 1:1 stoichiometric ratio. This binding is reversible, as thrombin can slowly cleave the bivalirudin molecule, leading to a restoration of thrombin activity.[1]
Quantitative Data Summary
The inhibitory effect of this compound on platelet aggregation is dose-dependent. The following tables summarize expected results based on in vitro studies.
Table 1: Effect of this compound on Thrombin-Induced Platelet Aggregation
| This compound Concentration | Expected Inhibition of Platelet Aggregation |
| 0.1 µg/mL | Partial Inhibition |
| 1.0 µg/mL | Significant Inhibition |
| ~1.0 µg/mL | Therapeutic Target Concentration |
| 2.7 ± 0.5 µM (~5.9 µg/mL) | Complete Inhibition |
Note: The degree of inhibition can vary depending on the concentration of the agonist (e.g., thrombin) used.
Table 2: Key Parameters for In Vitro Platelet Aggregation Assay with this compound
| Parameter | Recommended Value/Range |
| This compound Incubation Time | 2 - 10 minutes |
| Platelet Rich Plasma (PRP) Volume | 250 - 450 µL |
| Agonist (Thrombin) Concentration | 0.5 - 1.0 U/mL |
| Stirring Speed | 900 - 1200 rpm |
| Temperature | 37°C |
| Assay Duration | 5 - 10 minutes |
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Reconstitute lyophilized this compound in sterile water or saline to a stock concentration of 1 mg/mL. Prepare serial dilutions in saline to achieve the desired final concentrations for the assay.
-
Agonist Solution (e.g., Thrombin): Reconstitute lyophilized thrombin in the manufacturer-recommended buffer to a stock concentration of 100 U/mL. Further dilute in saline to a working concentration (e.g., 10 U/mL) for addition to the platelet-rich plasma.
-
3.2% Sodium Citrate (B86180): Use for blood collection as an anticoagulant.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-inhibiting medications for at least 10 days.[5] Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[8] The first few milliliters of blood should be discarded to avoid activation of platelets due to puncture.[9]
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[8] Carefully aspirate the upper, straw-colored PRP layer without disturbing the buffy coat.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to pellet the remaining cellular components.[8] The resulting supernatant is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to be within the range of 200-300 x 10^9/L using PPP.
Light Transmission Aggregometry (LTA) Protocol
-
Instrument Setup: Set up the aggregometer to maintain a temperature of 37°C.
-
Blanking: Place a cuvette with PPP in the reference well and a cuvette with PRP in the sample well. Calibrate the instrument to 100% aggregation with PPP and 0% aggregation with PRP.
-
Incubation: Pipette the desired volume of PRP (e.g., 450 µL) into a new cuvette with a stir bar. Add the desired volume of this compound solution (e.g., 50 µL of a 10x stock) or vehicle control (saline) and incubate for 2-10 minutes at 37°C with stirring (900-1200 rpm).[5]
-
Agonist Addition: Initiate the aggregation reading and, after establishing a stable baseline, add the platelet agonist (e.g., 50 µL of thrombin) to the PRP.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the extent of platelet aggregation.
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
References
- 1. unimedizin-mainz.de [unimedizin-mainz.de]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bivalirudin is a Dual Inhibitor of Thrombin and Collagen-Dependent Platelet Activation in Patients Undergoing Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of a Modified ACT Test to Levels of Bivalirudin Used During Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. de-vhl.nl [de-vhl.nl]
- 8. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Bivalirudin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of Bivalirudin, a direct thrombin inhibitor, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a triple-quadrupole mass spectrometer for sensitive and specific detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Bivalirudin is a synthetic 20-amino acid polypeptide that acts as a specific and reversible direct thrombin inhibitor.[1] It is clinically used as an anticoagulant during percutaneous coronary interventions.[1][2] Accurate measurement of Bivalirudin concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a comprehensive protocol for a sensitive and rapid LC-MS/MS method for Bivalirudin quantification in human plasma.
Experimental
Materials and Reagents
-
Bivalirudin reference standard
-
Triptorelin (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Ammonia solution (2% in water)
-
Ultrapure water
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Protocol: Quantification of Bivalirudin in Plasma
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Bivalirudin and Triptorelin (IS) in a methanol/water (50:50, v/v) solution.[1]
-
Working Standard Solutions: Serially dilute the Bivalirudin stock solution with methanol/water (50:50, v/v) to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.[1][3]
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration of 500 ng/mL.[1]
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
The following diagram illustrates the sample preparation workflow:
Caption: Plasma Sample Preparation Workflow.
Detailed Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, standard, or QC sample.[1]
-
Add 100 µL of the IS working solution (Triptorelin, 500 ng/mL).[1]
-
Add 50 µL of 2% aqueous ammonia.[1]
-
Add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Centrifuge at 15,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a new 2 mL tube.[1]
-
Add 800 µL of dichloromethane for liquid-liquid extraction.[1]
-
Vortex for 30 seconds and then centrifuge at 15,000 rpm for 3 minutes.[1]
-
Carefully collect 30 µL of the upper aqueous layer for injection into the LC-MS/MS system.[1]
LC-MS/MS Analysis
The logical relationship for the analytical process is as follows:
Caption: Analytical Workflow for Bivalirudin Quantification.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Agilent 300SB-C18 (150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.1% Formic Acid in Water:Methanol (45:55, v/v)[3] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 30 µL[1] |
| Column Temperature | Ambient |
| Run Time | 3.5 minutes[1] |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][3] |
| Source Temperature | 450 °C[1] |
| Ion Spray Voltage | 5200 V[1] |
| Curtain Gas | 15 psi[1] |
| Gas 1 (Nebulizer Gas) | 40 psi[1] |
| Gas 2 (Heater Gas) | 50 psi[1] |
| Dwell Time | 200 ms[1] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Bivalirudin | 1091.0[1][3][4] | 650.4[1][3] | 63[1] | 57[1] |
| Triptorelin (IS) | 656.5[1][3] | 249.3[1][3] | 70[1] | 73[1] |
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, and sensitivity.
Linearity and Sensitivity:
The calibration curve was linear over the concentration range of 1-1000 ng/mL for Bivalirudin in human plasma.[3] The lower limit of quantification (LLOQ) was established at 1 ng/mL.[3]
Accuracy and Precision:
The intra- and inter-day precision and accuracy were evaluated with QC samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low | 3 | ≤2.92[3] | ≤3.36[3] | -0.4 to 0.5[3] |
| Medium | 30 | ≤2.92[3] | ≤3.36[3] | -0.4 to 0.5[3] |
| High | 240 | ≤2.92[3] | ≤3.36[3] | -0.4 to 0.5[3] |
Data synthesized from reported validation results.[3]
Conclusion
This application note provides a detailed, robust, and sensitive LC-MS/MS method for the quantification of Bivalirudin in human plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
References
- 1. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC–MS/MS: Method development, validation and application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC-MS/MS: Method development, validation and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bivalirudin Peptide Services
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of trifluoroacetic acid (TFA) from synthetic bivalirudin (B194457) peptide.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove trifluoroacetic acid (TFA) from my synthetic bivalirudin peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides like bivalirudin.[1] However, residual TFA in the final peptide product can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially interfering with in-vitro and in-vivo assays by altering cell growth, viability, or signaling pathways.
-
Alteration of Peptide Structure and Activity: TFA counterions can bind to the free amino groups of the peptide, potentially altering its secondary structure, solubility, and biological activity.[1]
-
Assay Interference: The presence of TFA can interfere with certain analytical techniques.
-
Regulatory Concerns: For pharmaceutical applications, regulatory agencies have strict limits on the amount of residual TFA in the final active pharmaceutical ingredient (API). For instance, the FDA has specifications for the amount of trifluoroacetic acid in bivalirudin drug products.[2][3]
Q2: What are the common methods for removing TFA from synthetic bivalirudin?
A2: The most common and effective methods for removing TFA from synthetic peptides, including bivalirudin, are:
-
TFA/HCl Exchange by Lyophilization: This involves dissolving the peptide in a dilute solution of a stronger acid, typically hydrochloric acid (HCl), and then freeze-drying (lyophilizing) the sample. This process is often repeated several times to ensure complete removal of the volatile TFA.[1]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide is bound to a charged resin, allowing the TFA counterions to be washed away. The peptide is then eluted with a solution containing a more biologically compatible counterion, such as acetate (B1210297).[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be adapted for TFA removal by using a mobile phase containing a different, weaker acid like acetic acid. This allows for the exchange of the TFA counterion while the peptide is bound to the column.[5]
Q3: Which TFA removal method is most suitable for bivalirudin?
A3: The choice of method depends on the specific requirements of your experiment, including the desired final purity, required peptide recovery, and available equipment.
-
TFA/HCl Exchange by Lyophilization is a straightforward and widely used method. However, it may require multiple cycles for complete TFA removal and care must be taken as repeated exposure to strong acid could potentially affect the integrity of a sensitive peptide.
-
Ion-Exchange Chromatography (IEX) is highly effective, especially for a charged peptide like bivalirudin, and can yield a high-purity product with a desired counterion like acetate. A combined ion-exchange and reverse-phase chromatographic process has been shown to be effective for purifying bivalirudin to >99% purity with >99% yield.[6]
-
Reverse-Phase HPLC offers the advantage of simultaneous purification and salt exchange.
Given that bivalirudin is most stable in aqueous solutions at a pH between 3 and 4, methods that allow for pH control, such as chromatography, can be particularly advantageous.[7]
Q4: How can I quantify the amount of residual TFA in my bivalirudin sample?
A4: Several analytical techniques can be used to quantify residual TFA:
-
Ion Chromatography (IC): A sensitive and reliable method for detecting and quantifying TFA.[8]
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A specific method for quantifying fluorine-containing compounds like TFA.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
-
Gas Chromatography (GC).
Troubleshooting Guides
Issue 1: Low Peptide Recovery After TFA Removal
| Possible Cause | Troubleshooting Steps |
| Peptide loss during lyophilization cycles. | Ensure the lyophilizer is functioning correctly with a proper vacuum. Minimize the number of transfer steps between vials to reduce physical loss of the sample. |
| Peptide precipitation during ion-exchange chromatography. | Optimize the pH and ionic strength of the buffers used. Bivalirudin's solubility is pH-dependent; it is least soluble around its isoelectric point.[9] Maintaining a pH where the peptide is sufficiently charged will improve solubility. Bivalirudin is known to be most stable at a pH of 3-4.[7] |
| Non-specific binding to chromatography columns or labware. | Use low-protein-binding tubes and pipette tips. Ensure the chromatography column is properly conditioned according to the manufacturer's protocol to minimize non-specific interactions. |
| Peptide degradation. | Bivalirudin is susceptible to degradation at higher pH.[9] Ensure all solutions are properly buffered and avoid prolonged exposure to harsh conditions. Analyze the peptide's integrity by HPLC and mass spectrometry post-treatment. |
Issue 2: Incomplete TFA Removal
| Possible Cause | Troubleshooting Steps |
| Insufficient lyophilization cycles in TFA/HCl exchange. | Repeat the cycle of dissolving in dilute HCl and lyophilizing at least 2-3 times.[1] |
| Inefficient displacement of TFA during ion-exchange. | Ensure the ion-exchange resin has sufficient capacity for the amount of peptide being processed.[4] Increase the concentration or volume of the eluting salt (e.g., sodium acetate) to ensure complete displacement of TFA. |
| TFA contamination from labware or solvents. | Use fresh, high-purity solvents and meticulously clean all glassware and equipment to avoid re-introducing TFA contamination. |
Issue 3: Altered Bivalirudin Activity in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Residual TFA is still present. | Quantify the TFA level using a suitable analytical method (e.g., Ion Chromatography). If TFA levels are still high, perform additional removal steps. |
| The new counter-ion (e.g., chloride or acetate) is affecting the assay. | Run a control experiment with the buffer containing the new counter-ion to determine its effect on the cells or assay components. |
| Peptide has degraded during the TFA removal process. | Assess the purity and integrity of the bivalirudin sample using analytical HPLC and mass spectrometry after the TFA removal procedure. |
Experimental Protocols
Protocol 1: TFA/HCl Exchange by Lyophilization
This protocol is a widely adopted method for exchanging TFA for chloride ions.
-
Dissolution: Dissolve the bivalirudin TFA salt in distilled water at a concentration of approximately 1 mg/mL.[1]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[1]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[1]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[1]
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[1]
-
Final Reconstitution: After the final lyophilization, reconstitute the bivalirudin hydrochloride salt in the desired buffer for your experiment.
Workflow for TFA/HCl Exchange by Lyophilization
Caption: Workflow for TFA removal via HCl exchange and lyophilization.
Protocol 2: TFA/Acetate Exchange by Ion-Exchange Chromatography
This protocol utilizes a strong anion exchange resin to replace TFA with acetate.
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[10]
-
Column Equilibration:
-
Sample Loading: Dissolve the this compound salt in distilled water and apply it to the equilibrated column.[4]
-
Elution: Elute the column with distilled water. The bivalirudin, now in its acetate salt form, will elute while the TFA remains bound to the resin or is washed through.
-
Fraction Collection: Collect the fractions containing the peptide.
-
Lyophilization: Lyophilize the combined peptide-containing fractions to obtain the solid bivalirudin acetate salt.[4]
Workflow for TFA/Acetate Exchange by IEX
Caption: Workflow for TFA removal via ion-exchange chromatography.
Quantitative Data Summary
Table 1: Bivalirudin Properties
| Property | Value | Reference |
| Molecular Weight | 2180.3 g/mol | [10] |
| Isoelectric Point (pI) | Acidic (lowest solubility around pI) | [9] |
| Solubility | ~10 mg/mL in PBS (pH 7.2) | [10] |
| ~30 mg/mL in DMSO and DMF | [10] | |
| Freely soluble in water | [3] | |
| Optimal pH Stability (aqueous) | 3 - 4 | [7] |
Table 2: TFA Content in Commercial Bivalirudin
| Product | TFA Content | Reference |
| Bivalirudin for Injection | 1.7 to 2.6 equivalents | [2][3] |
| Bivalirudin Trifluoroacetate (B77799) | Average of 5.5 mg bivalirudin trifluoroacetate per 5 mg bivalirudin | [11] |
References
- 1. lifetein.com [lifetein.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Storage Stability of Bivalirudin: Hydrophilic Versus Lipophilic Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting Bivalirudin TFA solubility issues in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with bivalirudin (B194457) trifluoroacetate (B77799) (TFA) in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is bivalirudin TFA and why is its solubility in physiological buffers a concern?
A1: Bivalirudin is a synthetic 20-amino acid peptide that acts as a direct thrombin inhibitor, making it a potent anticoagulant.[1][2] It is often supplied as a trifluoroacetate (TFA) salt, a remnant of its synthesis and purification process. While this compound is freely soluble in water, achieving desired concentrations in physiological buffers like Phosphate-Buffered Saline (PBS) without precipitation can be challenging.[3] The TFA counter-ion can also be problematic for cellular assays due to its potential toxicity and can interfere with certain experimental results.[4][5]
Q2: I'm observing cloudiness or a precipitate when dissolving this compound in PBS at a neutral pH. What is happening?
Q3: What are the initial recommended steps for dissolving this compound for in vitro experiments?
A3: For laboratory research, a common starting point is to first create a stock solution in an appropriate solvent before diluting it into your physiological buffer.
-
Organic Solvents: Bivalirudin is soluble in organic solvents like DMSO and dimethylformamide at concentrations of approximately 30 mg/mL.[8]
-
Aqueous Solutions: For direct dissolution in aqueous buffers, it is recommended to start with sterile water. Bivalirudin is freely soluble in water.[3] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[8][9]
When preparing your solution, always use gentle mixing, such as slow swirling or inversion, and avoid vigorous shaking or vortexing, which can promote aggregation.[8] It is also advisable to allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation from affecting the powder.[10]
Q4: My experiment is sensitive to TFA. How can I remove or exchange the TFA counter-ion?
A4: There are several common laboratory methods to remove or exchange the TFA counter-ion:
-
Lyophilization with Hydrochloric Acid (HCl): This is a widely used method where the peptide is dissolved in a dilute HCl solution and then freeze-dried (lyophilized). This process is typically repeated multiple times to ensure complete removal of the volatile TFA.[4][5][11]
-
Ion-Exchange Chromatography (IEX): This technique involves passing the peptide solution through a column containing a resin that exchanges the TFA anion for a more biologically compatible one, such as acetate (B1210297) or chloride.[11]
-
Reverse-Phase HPLC: The peptide can be re-purified using a mobile phase containing a different counter-ion, such as acetic acid.[4]
Troubleshooting Guide
Issue: Precipitate Formation During Dissolution
If you observe a precipitate, cloudiness, or gel-like consistency when trying to dissolve this compound, consider the following troubleshooting steps.
Visual Cues of Solubility Problems:
-
Cloudiness or Haze: The solution appears milky or opaque.
-
Visible Particles: You can see solid particles suspended in the solution or settled at the bottom.
-
Gel Formation: The solution becomes viscous and gel-like.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting this compound solubility issues.
Data on Bivalirudin Solubility
| Solvent/Buffer | pH | Approximate Solubility | Reference |
| Water | Neutral | Freely Soluble | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | N/A | ~30 mg/mL | [8] |
| Dimethylformamide (DMF) | N/A | ~30 mg/mL | [8] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~10 mg/mL | [8][9] |
| Aqueous Solutions | 3-4 | Most Stable | [3][7] |
Experimental Protocols
Protocol 1: General Reconstitution of this compound for In Vitro Assays
This protocol outlines a general procedure for preparing a this compound solution in a physiological buffer.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or DMSO
-
Target physiological buffer (e.g., PBS, TRIS-HCl)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile, low-retention tips
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
To prepare a stock solution, add a small volume of sterile water or DMSO to the vial to achieve a high concentration (e.g., 20-30 mg/mL).
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking. If necessary, briefly sonicate the solution in a water bath.[10]
-
Once fully dissolved, slowly add the concentrated stock solution to your target physiological buffer to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the solubility limit has been exceeded.
Protocol 2: Trifluoroacetic Acid (TFA) Removal by HCl Lyophilization
This protocol describes a common method for exchanging the TFA counter-ion for chloride.
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl) solution
-
Sterile, nuclease-free water
-
Lyophilizer (freeze-dryer)
-
Appropriate glassware for lyophilization
Procedure:
-
Dissolve the this compound in distilled water at a concentration of approximately 1 mg/mL.[5]
-
Add 100 mM HCl to the peptide solution to reach a final HCl concentration of 2-10 mM.[4][5]
-
Allow the solution to stand at room temperature for at least one minute.[4][5]
-
Flash-freeze the solution, preferably in liquid nitrogen.
-
Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Re-dissolve the lyophilized powder in the same volume of the dilute HCl solution.
-
Repeat the freezing and lyophilization steps at least two more times to ensure complete TFA removal.[4][5]
-
After the final lyophilization, the resulting bivalirudin hydrochloride salt can be reconstituted in the desired buffer for your experiment.
Caption: A workflow diagram for the removal of TFA from bivalirudin using HCl lyophilization.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Always consult the manufacturer's instructions and relevant safety data sheets.
References
- 1. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bivalirudin | C98H138N24O33 | CID 16129704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Storage Stability of Bivalirudin: Hydrophilic Versus Lipophilic Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. jpt.com [jpt.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. genscript.com [genscript.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 11. Peptide Solubility Guide | Tips for Dissolving Peptides Effectively [biogenpeptides.us]
Technical Support Center: Bivalirudin TFA in Anti-Platelet Activity Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bivalirudin (B194457) TFA for in-vitro anti-platelet activity studies. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is Bivalirudin and how does it inhibit platelet activity?
A1: Bivalirudin is a synthetic 20-amino acid peptide that acts as a direct thrombin inhibitor.[1] Its primary mechanism involves binding specifically and reversibly to both the catalytic site (the active enzymatic region) and the anion-binding exosite I of thrombin.[2][3] Thrombin is a crucial enzyme in the coagulation cascade that promotes thrombosis by converting fibrinogen to fibrin (B1330869) and by being the most potent activator of platelets.[2][4] By inhibiting both circulating and clot-bound thrombin, bivalirudin prevents thrombin-mediated platelet activation and aggregation.[2][5] This inhibition prevents the cleavage of Protease-Activated Receptors (PAR1 and PAR4) on the platelet surface, which are essential for thrombin-induced activation.[4][6]
Q2: What is the recommended starting concentration of Bivalirudin TFA for in-vitro anti-platelet assays?
A2: The optimal concentration can vary depending on the specific assay and experimental conditions. However, based on published studies, a concentration range of 0.5 µg/mL to 5 µg/mL is a common starting point for in-vitro experiments.[7] For instance, a concentration of 1 µg/mL has been used to mimic plasma concentrations observed in patients approximately 1-2 hours after percutaneous coronary intervention (PCI).[8][9] Mean plasma levels of approximately 2.7 µM (which is about 5.9 µg/mL, given a molecular weight of ~2180 g/mol ) have been shown to cause marked inhibition of thrombin-induced platelet aggregation in clinical settings.[4][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[10][11]
Q3: How should I prepare and store this compound solutions for my experiments?
A3: this compound is typically supplied as a lyophilized powder. For stock solutions, it should be reconstituted with sterile water.[12] For working solutions, this stock can be further diluted in 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (Normal Saline).[7] Stability is a critical factor. Reconstituted solutions are generally stable for up to 24 hours when stored at 2 to 8°C.[7] Diluted solutions in D5W or saline are also stable for up to 24 hours at room temperature (15-30°C).[7] It is important to note that freezing reconstituted solutions is not recommended.[7]
Q4: Can I use Activated Partial Thromboplastin Time (aPTT) to monitor Bivalirudin's activity in my in-vitro studies?
A4: While bivalirudin does prolong the aPTT, this assay can exhibit a non-linear response at higher concentrations, making it a less reliable measure for precise quantification of anticoagulant effect.[13] For research purposes, more specific and reliable assays are recommended. These include the Diluted Thrombin Time (dTT), which shows a better correlation with bivalirudin concentration, and the Ecarin Clotting Time (ECT), which is highly sensitive.[13] A chromogenic anti-IIa assay, which directly measures the inhibition of thrombin, also shows a strong correlation with the bivalirudin dose.[10][13]
Troubleshooting Guide
Issue 1: I am observing high variability in my platelet aggregation results.
-
Question: What could be causing inconsistent results in my Light Transmission Aggregometry (LTA) experiments with bivalirudin?
-
Answer: High variability in LTA can stem from several pre-analytical and analytical factors.
-
Sample Handling: Platelets are highly sensitive. Ensure minimal venous occlusion during blood collection and discard the first few milliliters of blood to avoid tissue factor contamination.[14][15] Samples should be kept at room temperature, as cooling can activate platelets, and processed within 1-4 hours of collection.[14][15]
-
Agonist Concentration: The concentration of the platelet agonist (e.g., thrombin, ADP, collagen) is critical. Ensure it is prepared fresh and used at a concentration that induces a sub-maximal response to be able to detect inhibition.
-
Bivalirudin Stability: As bivalirudin's binding to thrombin is reversible, its effect can diminish over time.[1][2] Ensure that your experimental timeline is consistent and that bivalirudin solutions are prepared and stored correctly as per stability data.[7]
-
Patient/Donor Variability: There can be significant inter-individual differences in platelet reactivity. Using platelet-rich plasma (PRP) from a consistent pool of healthy donors can help minimize this variability.
-
Issue 2: Bivalirudin does not seem to be inhibiting collagen-induced platelet aggregation effectively.
-
Question: Why is bivalirudin less effective against collagen compared to thrombin as an agonist?
-
Answer: Bivalirudin is a direct inhibitor of thrombin.[2] While it effectively blocks thrombin-induced platelet aggregation, its effect on collagen-induced aggregation is indirect.[4][6] Collagen can induce platelets to adopt a procoagulant state, leading to thrombin generation on the platelet surface.[6] Bivalirudin can inhibit this newly generated thrombin, but it does not block the initial collagen-receptor interaction on the platelet. Therefore, while it can significantly reduce collagen-induced aggregation, the inhibition may not be as complete as that seen with thrombin agonists.[4][6] Studies have shown that bivalirudin can cause a statistically significant, yet modest, drop in collagen-induced aggregation.[4]
Issue 3: I see an unexpected increase in P-selectin expression after bivalirudin exposure.
-
Question: Can bivalirudin cause an increase in some platelet activation markers?
-
Answer: This is a complex phenomenon that has been observed under specific conditions. While bivalirudin generally inhibits platelet aggregation and granule secretion, some studies have reported that it can potentiate P-selectin expression (a marker of alpha-granule secretion) in response to high doses of thrombin or PAR1/PAR4 agonist peptides.[16] This suggests that under certain stimulatory conditions, bivalirudin might lead to differential effects on platelet secretory processes.[16] This dichotomous effect highlights the importance of using multiple platelet activation markers in your studies.
Data Presentation
Table 1: Stability of this compound Solutions
| Parameter | Condition | Solvent | Stability Duration | Reference(s) |
|---|---|---|---|---|
| Reconstituted Solution | 2 to 8°C | Sterile Water for Injection | Up to 24 hours | [7] |
| Diluted Solution | Room Temperature (15-30°C) | 0.9% Sodium Chloride or D5W | Up to 24 hours | [7] |
| Freezing | Not Recommended | Reconstituted Solution | Not Applicable |[7] |
Table 2: Bivalirudin Concentrations Used in In-Vitro and In-Vivo Studies
| Context | Concentration | Key Finding | Reference(s) |
|---|---|---|---|
| In-Vitro Platelet Studies | 1 µg/mL | Mimics post-PCI plasma levels | [8][9] |
| In-Vivo (during PCI) | Mean of 2.7 ± 0.5 µM | Correlated with marked inhibition of thrombin-induced platelet aggregation | [4][6] |
| Dose-Response Curve Range | 0.1 to 6.0 µg/mL | Used for quantitative measurement assays |[11] |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) for Bivalirudin Efficacy
This protocol outlines the procedure for assessing the inhibitory effect of this compound on thrombin-induced platelet aggregation using LTA, which is considered the gold standard for platelet function assessment.[17][18]
1. Materials and Reagents:
-
This compound
-
Human α-thrombin
-
Freshly drawn human whole blood in 3.2% sodium citrate (B86180) tubes
-
Sterile 0.9% Saline
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and sterile tips
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into 3.2% sodium citrate tubes (9:1 blood-to-anticoagulant ratio).[14]
-
Keep the blood at room temperature and process within 1-2 hours.[18]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the blood at a low speed (e.g., 150-200 x g) for 15 minutes at room temperature.[14]
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. The supernatant is the PPP.[15]
3. Experimental Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.[14]
-
Prepare serial dilutions of this compound in saline to test a range of concentrations (e.g., 0.1 µg/mL to 10 µg/mL).
-
Pipette PRP into the aggregometer cuvettes with a magnetic stir bar. Place the cuvettes into the incubation wells.
-
Calibrate the instrument by setting the baseline (0% aggregation) with a cuvette containing only PRP and the 100% aggregation mark with a cuvette containing PPP.[14]
-
For each condition, add a small volume of your bivalirudin dilution (or saline for the control) to the PRP cuvette and incubate for a specified time (e.g., 5-10 minutes).
-
Add the platelet agonist (e.g., thrombin at a pre-determined concentration) to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes. The maximum aggregation percentage is the primary endpoint.
4. Data Analysis:
-
Plot the maximum platelet aggregation (%) against the log of the this compound concentration.
-
Calculate the IC50 value (the concentration of bivalirudin that inhibits 50% of the maximal platelet aggregation) from the resulting dose-response curve.
Visualizations
Mechanism of Action & Experimental Workflow
// Edges Biv -> T_cat [label="Binds & Inhibits", color="#5F6368"]; Biv -> T_exo [label="Binds & Inhibits", color="#5F6368"];
T -> PAR1 [label="Cleaves &\nActivates", color="#4285F4"]; PAR1 -> Agg [label="Leads to", color="#FBBC05"];
{rank=same; Biv; T}
// Inhibition representation Inhibit1 [shape=point, style=invis]; Inhibit2 [shape=point, style=invis]; Biv -> Inhibit1 [style=invis]; Inhibit1 -> T [label="INHIBITS", fontcolor="#EA4335", arrowhead=tee, color="#EA4335", style=bold]; T -> Inhibit2 [style=invis]; Inhibit2 -> Agg [label="PREVENTS", fontcolor="#EA4335", arrowhead=tee, color="#EA4335", style=bold]; } dot Caption: Bivalirudin directly binds to thrombin's catalytic site and exosite I, preventing PAR1 activation and subsequent platelet aggregation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bivalirudin - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Bivalirudin is a Dual Inhibitor of Thrombin and Collagen-Dependent Platelet Activation in Patients Undergoing Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Dichotomous effects of exposure to bivalirudin in patients undergoing percutaneous coronary intervention on protease-activated receptor-mediated platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. unimedizin-mainz.de [unimedizin-mainz.de]
- 18. journals.viamedica.pl [journals.viamedica.pl]
Technical Support Center: Bivalirudin & Activated Clotting Time (ACT) Measurement
Welcome to the technical support center for addressing variability in Activated Clotting Time (ACT) measurements with Bivalirudin (B194457). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experiments involving this direct thrombin inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why are my Activated Clotting Time (ACT) results highly variable when using bivalirudin?
A1: Variability in ACT results with bivalirudin is a known phenomenon and can be attributed to several factors. A primary reason is that the dose-response relationship between bivalirudin and ACT is not as linear or predictable as it is with heparin.[1] Consequently, the ACT is often used to confirm that an anticoagulant effect has been achieved rather than for precise dose adjustments.[1][2] Different point-of-care ACT measurement systems and the type of clotting activator used (e.g., celite, kaolin) can also contribute to variability in results.[1] It is crucial to standardize the ACT system for consistent measurements within a study.[1]
Q2: Is there a target ACT range I should aim for when using bivalirudin?
A2: Target ACT values for bivalirudin can vary depending on the clinical or experimental context. For instance, during percutaneous coronary intervention (PCI), a target ACT of 250-350 seconds is often cited.[1] In some cardiac surgery protocols, a target of 400 seconds or 2.5 times the baseline ACT is aimed for before initiating cardiopulmonary bypass (CPB).[3] However, due to the inherent variability, some studies suggest that the main purpose of checking ACT is to ensure the drug has been administered, rather than for guiding dosing.[2]
Q3: My ACT is lower than expected after administering bivalirudin. What should I do?
A3: An unexpectedly low ACT could indicate a few issues. First, verify that the bivalirudin was administered correctly and that the intravenous line is functional.[2] In clinical settings like PCI, if the ACT is below the target range (e.g., <250-300 seconds) five minutes after the initial bolus, an additional bolus of bivalirudin (e.g., 0.3 mg/kg) may be considered.[1] It is also important to ensure proper sample handling and immediate analysis as per the ACT device manufacturer's instructions.[1]
Q4: Are there more reliable assays for monitoring bivalirudin's anticoagulant effect?
A4: Yes, for more sensitive and linear monitoring of bivalirudin, alternative assays are available. The Ecarin Clotting Time (ECT) is considered a more accurate measure of bivalirudin's activity and shows a strong correlation with bivalirudin plasma concentrations.[4][5] A modified ACT, known as ACTT, has also been developed to provide a more linear response to bivalirudin at higher concentrations.[4] Both ECT and ACTT have demonstrated greater sensitivity to bivalirudin compared to standard ACT tests.[4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in ACT measurements | Non-linear dose-response of bivalirudin with ACT.[1] Inconsistent sample handling or timing of measurement. Use of different ACT devices or activators.[1] | Use ACT to confirm anticoagulant effect rather than for precise dose titration.[2] Standardize the protocol for sample collection and measurement time. Use the same ACT measurement system and activator for all experiments.[1] |
| ACT values are consistently low | Incorrect bivalirudin administration (e.g., non-functional IV).[2] Insufficient bivalirudin dose for the desired level of anticoagulation. | Verify the administration route and patency of the IV line.[2] Consider administering an additional bolus if clinically appropriate and within protocol guidelines.[1] |
| ACT values plateau at higher bivalirudin concentrations | Saturation of the ACT assay's response to bivalirudin. | For precise measurement at high bivalirudin concentrations, consider using alternative assays like Ecarin Clotting Time (ECT) or a modified ACT (ACTT).[4] |
| Discrepancy between ACT and observed anticoagulant effect | Patient-specific factors (e.g., renal impairment, co-administered drugs).[7] Hemodilution during procedures like cardiopulmonary bypass.[8] | Review patient's clinical status and concomitant medications. In cases of hemodilution, a plasma-modified ACT may provide more accurate results.[9] |
Quantitative Data Summary
Table 1: Recommended Bivalirudin Dosing and Target ACT Values
| Clinical Scenario | Bolus Dose | Infusion Rate | Target ACT | Notes |
| Percutaneous Coronary Intervention (PCI) | 0.75 mg/kg IV[1][7] | 1.75 mg/kg/h IV[1][7] | 250-350 seconds[1] | An additional 0.3 mg/kg bolus may be given if ACT is below target.[1] |
| Cardiopulmonary Bypass (CPB) | 1.0 mg/kg | 2.5 mg/kg/h | >400 seconds or 2.5x baseline[3] | Dosing may be adjusted based on institutional protocols. |
Table 2: Correlation and Sensitivity of Various Clotting Assays to Bivalirudin
| Assay | Activator | Sensitivity (sec/µg/mL of Bivalirudin) | Correlation (r²) with Bivalirudin Concentration |
| ACTT | N/A | ~28.5[4][6] | High |
| Ecarin Clotting Time (ECT) | Ecarin | ~28.5[4][6] | 0.746 - 0.91[5][10] |
| Standard ACT | Celite | ~14.0[4][6] | 0.81 |
| Standard ACT | Kaolin | ~14.0[4] | Moderate |
| Standard ACT | Diatomaceous earth | N/A | 0.306[5] |
Note: Sensitivity and correlation can vary based on the specific ACT device and patient population.
Experimental Protocols
Protocol 1: Point-of-Care (POC) ACT Monitoring During PCI
This protocol outlines the standard procedure for monitoring bivalirudin anticoagulation using a point-of-care ACT device during a percutaneous coronary intervention.
1. Materials:
- Point-of-care ACT measurement system (e.g., Hemochron®, i-STAT®)
- ACT test cartridges/tubes with a clotting activator (e.g., celite, kaolin)
- Fresh whole blood collection device (e.g., syringe)
- Bivalirudin for injection
2. Procedure:
- Baseline Measurement: Obtain a baseline ACT value before bivalirudin administration to establish the patient's normal clotting time.[1]
- Bivalirudin Administration: Administer the prescribed intravenous bolus of bivalirudin (typically 0.75 mg/kg), immediately followed by a continuous infusion (typically 1.75 mg/kg/h).[1][7]
- Post-Bolus Measurement: Five minutes after the bolus dose, draw a fresh whole blood sample.[1][7]
- Sample Handling: Immediately dispense the blood sample into the ACT test cartridge/tube according to the manufacturer's instructions, avoiding air bubbles.[1]
- ACT Measurement: Initiate the ACT measurement on the POC device.
- Dose Adjustment: If the ACT is below the target range (e.g., <250-300 seconds), an additional bolus of bivalirudin (e.g., 0.3 mg/kg) may be administered based on the protocol.[1]
- Intra-procedural Monitoring: For prolonged procedures, consider repeat ACT measurements every 30-40 minutes to ensure sustained anticoagulation.
Visualizations
Caption: Bivalirudin directly inhibits thrombin, preventing fibrin clot formation.
Caption: Workflow for point-of-care ACT monitoring of bivalirudin anticoagulation.
Caption: Comparison of different coagulation assays' sensitivity to bivalirudin.
References
- 1. benchchem.com [benchchem.com]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. Perfusion Strategies for Bivalirudin Anticoagulation: AIIMS Protocol - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 4. Sensitivity of a Modified ACT Test to Levels of Bivalirudin Used During Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of patients' bivalirudin plasma levels by a thrombelastograph ecarin clotting time assay: a comparison to a standard activated clotting time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitivity of a Modified ACT Test to Levels of Bivalirudin Used During Cardiac Surgery | The Journal of ExtraCorporeal Technology [ject.edpsciences.org]
- 7. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bivalirudin Anticoagulation for a Pediatric Patient with Heparin-Induced Thrombocytopenia and Thrombosis Requiring Cardiopulmonary Bypass for Ventricular Assist Device Placement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. perfusion.com [perfusion.com]
- 10. amsect.org [amsect.org]
Technical Support Center: Bivalirudin and the Impact of Residual Trifluoroacetic Acid (TFA)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of residual trifluoroacetic acid (TFA) on the in vitro biological activity of Bivalirudin.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic Bivalirudin sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides like Bivalirudin for cleaving the peptide from the resin and during purification by high-performance liquid chromatography (HPLC). While lyophilization removes free TFA, it can remain as a counterion bound to positively charged residues in the peptide, forming a TFA salt.[1] Therefore, commercially available synthetic Bivalirudin for research use is often supplied as a TFA salt.[2][3]
Q2: Can residual TFA affect the biological activity of Bivalirudin in my in vitro assays?
A2: Yes, residual TFA has the potential to interfere with in vitro biological assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations (nM to low µM range), which can lead to reduced cell viability and proliferation in cell-based assays.[4] This could be misinterpreted as a biological effect of Bivalirudin itself.
-
Alteration of Peptide Properties: TFA can bind to the peptide and may alter its conformation, solubility, and aggregation properties.[4] This could potentially influence Bivalirudin's ability to bind to thrombin.
-
pH Alteration: As a strong acid, TFA can lower the pH of your stock solutions and assay buffers, which can affect the activity of enzymes like thrombin and impact protein-protein interactions.[4]
Q3: What is an acceptable level of TFA in a Bivalirudin sample for sensitive in vitro experiments?
A3: For critical applications such as cellular assays or in vivo studies, it is often recommended that TFA levels be below 1%.[5] For Active Pharmaceutical Ingredients (APIs) used in clinical settings, regulatory guidelines can be even more stringent.
Q4: My Bivalirudin is showing lower than expected activity in a thrombin inhibition assay. Could TFA be the cause?
A4: While Bivalirudin is commercially available and used as a TFA salt[6], a higher than expected percentage of TFA in a particular lot could potentially contribute to lower activity. The acidic nature of TFA could denature the thrombin enzyme if the buffering capacity of the assay is insufficient. It is also plausible, though less directly documented for Bivalirudin, that TFA could interfere with the peptide's secondary structure, affecting its binding kinetics.[4] However, it is also important to troubleshoot other aspects of the assay, such as enzyme activity, buffer conditions, and dilution accuracy.
Q5: How can I test if TFA is interfering with my experiment?
A5: The most direct way is to run a "TFA control" experiment. This involves adding TFA to your assay buffer at concentrations equivalent to those that might be present in your Bivalirudin stock solution, but without the Bivalirudin itself. This will help you distinguish the effects of the TFA counterion from the biological activity of Bivalirudin.
Q6: Should I remove TFA from my Bivalirudin sample? What are the alternatives?
A6: If you suspect TFA interference, you can perform a salt exchange to replace TFA with a more biocompatible counterion, such as hydrochloride (HCl) or acetate (B1210297).[4] This is particularly recommended for sensitive cell-based assays. Several commercial vendors offer TFA removal services, or you can perform it in-house using established protocols involving ion-exchange chromatography or repeated lyophilization with an acid like HCl.
Troubleshooting Guide
| Problem | Potential Cause Related to TFA | Recommended Troubleshooting Steps |
| Reduced Bivalirudin activity in coagulation assays (aPTT, dTT) | 1. Low pH: Residual TFA may lower the pH of the assay medium, affecting thrombin activity. 2. Enzyme Denaturation: High TFA concentrations could potentially denature thrombin. | 1. Verify the pH of your final assay solution after adding the Bivalirudin stock. Adjust if necessary with a suitable buffer. 2. Run a TFA control by adding TFA alone to the assay to see if it prolongs clotting time. 3. Consider performing a salt exchange on your Bivalirudin to an HCl or acetate form. |
| Inconsistent results in platelet aggregation assays | 1. TFA-induced Cytotoxicity: If using platelets in culture, TFA could be affecting platelet viability. 2. Altered Peptide Conformation: TFA could be subtly altering the conformation of Bivalirudin, affecting its interaction with thrombin bound to platelets. | 1. Assess platelet viability in the presence of TFA at relevant concentrations using a standard viability assay. 2. Compare the activity of your Bivalirudin-TFA with a batch that has undergone salt exchange to Bivalirudin-HCl. |
| Peptide solubility issues or aggregation | TFA Counterion Effects: The TFA salt form can influence the solubility and aggregation propensity of peptides. | 1. Test the solubility of Bivalirudin in different buffer systems. 2. If aggregation is suspected, perform dynamic light scattering (DLS) or size-exclusion chromatography (SEC). 3. A salt exchange to a different form (e.g., acetate) might improve solubility in your specific buffer. |
Quantitative Data on Bivalirudin Activity
Disclaimer: The following data is illustrative and based on typical Bivalirudin activity. It is intended to provide a framework for comparison.
| Bivalirudin Salt Form | Thrombin Inhibition IC₅₀ (nM) | Activated Partial Thromboplastin Time (aPTT) at 2.5 µg/mL (seconds) | Platelet Aggregation Inhibition (vs. Thrombin) IC₅₀ (nM) |
| Bivalirudin TFA | ~2.0 - 5.0 | ~70 - 90 | ~10 - 20 |
| Bivalirudin HCl (Expected) | ~2.0 - 5.0 | ~70 - 90 | ~10 - 20 |
| Bivalirudin Acetate (Expected) | ~2.0 - 5.0 | ~70 - 90 | ~10 - 20 |
Experimental Protocols
Protocol 1: Thrombin Inhibition Assay (Chromogenic)
This assay measures the ability of Bivalirudin to inhibit the enzymatic activity of thrombin on a chromogenic substrate.
-
Reagents and Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer: Tris-Buffered Saline (TBS), pH 7.4 with 0.1% BSA
-
Bivalirudin stock solution (and serial dilutions)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
-
-
Procedure:
-
Prepare serial dilutions of Bivalirudin in the assay buffer.
-
In a 96-well plate, add 20 µL of each Bivalirudin dilution (or buffer for control).
-
Add 20 µL of human α-thrombin solution (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at 37°C to allow Bivalirudin to bind to thrombin.
-
Add 20 µL of the chromogenic substrate (final concentration ~200 µM).
-
Immediately measure the change in absorbance at 405 nm over 5-10 minutes using a microplate reader in kinetic mode.
-
Calculate the rate of substrate cleavage (V) for each concentration of Bivalirudin.
-
Plot the percentage of thrombin inhibition [(V_control - V_bivalirudin) / V_control] * 100 against the Bivalirudin concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This is a clot-based assay that measures the time it takes for plasma to clot after the addition of a reagent that activates the intrinsic pathway.
-
Reagents and Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (e.g., 25 mM)
-
Bivalirudin stock solution
-
Coagulometer
-
-
Procedure:
-
Spike the human plasma with different concentrations of Bivalirudin. Include a vehicle control.
-
Pre-warm the plasma samples, aPTT reagent, and CaCl₂ solution to 37°C.
-
In the coagulometer cuvette, add 50 µL of the Bivalirudin-spiked plasma.
-
Add 50 µL of the aPTT reagent.
-
Incubate for 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl₂ solution.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
Plot the clotting time against the Bivalirudin concentration.
-
Visualizations
References
- 1. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Strategies to minimize Bivalirudin adsorption to labware surfaces
Welcome to the technical support center for minimizing Bivalirudin adsorption. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals ensure accurate and reproducible results in experiments involving Bivalirudin.
Frequently Asked Questions (FAQs)
Q1: What is Bivalirudin and why is adsorption a concern?
A1: Bivalirudin is a synthetic 20-amino acid peptide and a direct thrombin inhibitor used as an anticoagulant.[1][2] Like many peptides, it can adsorb to laboratory surfaces, such as glass and plastic tubes, plates, and vials.[3] This non-specific binding can lead to a significant loss of the peptide from the solution, resulting in inaccurate concentration measurements, reduced biological activity, and poor reproducibility in experiments.[4][5]
Q2: What factors influence the adsorption of Bivalirudin?
A2: Several factors can influence Bivalirudin adsorption:
-
Labware Material: The type of surface plays a crucial role. Hydrophobic peptides tend to adsorb to plastics like polypropylene (B1209903) and polystyrene, while ionic interactions can occur with glass surfaces.[6][7][8] The choice between glass and different plastics can significantly alter peptide recovery.[7]
-
Solution Composition: The pH, ionic strength, and presence of organic solvents or detergents in the buffer can modify the interactions between Bivalirudin and the labware surface.[5][6][9]
-
Concentration: Adsorption is more problematic at lower concentrations (e.g., ppb or ppt (B1677978) range), where even a small amount of surface binding can represent a substantial percentage of the total peptide.[4][6]
-
Temperature and Time: The duration of contact and the temperature can also affect the extent of adsorption.[10]
Q3: Which type of labware is recommended for working with Bivalirudin?
A3: For sensitive applications involving peptides like Bivalirudin, it is highly recommended to use commercially available low-protein-binding or low-adsorption labware.[3][4] These products are often made of polypropylene or borosilicate glass that has been surface-treated to create an inert barrier.[4][7] Common treatments include silanization or the application of a polymeric coating.[4] If low-binding labware is not available, polypropylene is often a better choice than polystyrene for many peptides.[10]
Q4: Can I modify my experimental buffer to reduce Bivalirudin loss?
A4: Yes, modifying the buffer is a common strategy.
-
Add Surfactants: Including a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 can effectively reduce adsorption to hydrophobic plastic surfaces.[6]
-
Adjust pH and Ionic Strength: While complex, adjusting pH and salt concentration can disrupt the hydrophilic and ionic interactions that lead to adsorption.[6][11] However, care must be taken to ensure these changes do not affect Bivalirudin's stability or biological activity.
-
Add Organic Solvents: For some applications, adding an organic solvent such as acetonitrile (B52724) or methanol (B129727) to the sample solution can prevent hydrophobic adsorption.[5][8]
Troubleshooting Guide
This guide addresses common issues related to the loss of Bivalirudin during experiments.
Problem: Inconsistent or low recovery of Bivalirudin in analytical assays (HPLC, LC-MS).
-
Possible Cause: Adsorption of Bivalirudin to sample vials, pipette tips, or well plates. This is especially prevalent with low-concentration samples.[5]
-
Troubleshooting Steps:
-
Switch to Low-Binding Labware: Immediately switch to certified low-protein-binding tubes and plates. This is the simplest and often most effective solution.[4][12]
-
Passivate Existing Labware: If low-binding labware is unavailable, passivate your current glass or plasticware using one of the protocols described below (e.g., BSA or PEG coating).[6][13]
-
Modify Sample Diluent: Prepare standards and samples in a diluent containing a non-ionic surfactant (e.g., 0.05% Tween-20) or a small percentage of organic solvent, if compatible with your assay.[5][6]
-
Minimize Transfers: Reduce the number of sample transfer steps, as each new surface introduced presents another opportunity for adsorption.[12]
-
Problem: Reduced or variable activity in biological assays.
-
Possible Cause: Loss of active Bivalirudin due to adsorption to assay plates, tubes, or tips. The effective concentration of the peptide in the solution may be significantly lower than the nominal concentration.
-
Troubleshooting Steps:
-
Pre-treat Assay Plates: Before adding your experimental samples, pre-treat the wells of the assay plate with a blocking agent like Bovine Serum Albumin (BSA).[6] This coats the surface and prevents the subsequent adsorption of Bivalirudin. See Protocol 1 for details.
-
Include BSA in Buffer: If compatible with the assay, include BSA (e.g., 0.1%) in the assay buffer to act as a competitive inhibitor of non-specific binding.[6]
-
Use Low-Binding Plates: Utilize commercially available low-protein-binding microplates for all biological assays.[12]
-
Logical Flow for Troubleshooting Bivalirudin Adsorption
The following diagram outlines a systematic approach to diagnosing and solving issues related to Bivalirudin loss.
Caption: Workflow for troubleshooting Bivalirudin loss.
Data on Labware Performance for Peptides
Disclaimer: The following data is for model peptides and should be used as a general guide. Actual Bivalirudin recovery may vary.
Table 1: Peptide Recovery from Different Glass and Plastic Tubes
This table shows the percentage of various radiolabeled peptides recovered after incubation in different types of tubes. Data is adapted from Goebel-Stengel et al. (2011).[7]
| Peptide | Flint Glass (%) | Borosilicate Glass (%) | Polypropylene (%) | Polystyrene (%) |
| Ghrelin | 20.1 ± 1.4 | 62.7 ± 2.1 | 82.2 ± 1.2 | 58.7 ± 1.6 |
| Insulin | 44.5 ± 0.9 | 54.6 ± 2.2 | 84.1 ± 1.9 | 77.8 ± 1.6 |
| GLP-1 | 25.4 ± 3.3 | 39.6 ± 1.2 | 64.9 ± 1.9 | 55.4 ± 2.3 |
| CCK-8S | 83.5 ± 0.5 | 84.3 ± 1.9 | 86.0 ± 1.0 | 16.0 ± 0.7 |
Values are mean ± SEM.
Table 2: Comparison of Standard vs. Low-Binding Microplates
This table compares the recovery of model peptides from standard polypropylene plates versus two types of commercial low-binding plates after a 24-hour incubation. Data is adapted from a study by Innopec (2019).[12]
| Peptide (1.5 nM) | Standard Polypropylene (%) | Plasma-Treated Low Bind (%) | LoBind® Plate (%) |
| EGF | ~80 | ~100 | ~100 |
| Insulin | ~75 | ~95 | ~85 |
| Glucagon | ~20 | ~85 | ~70 |
Key Experimental Protocols
Protocol 1: Passivation of Labware with Bovine Serum Albumin (BSA)
This protocol is a simple and effective method for coating plastic or glass surfaces to reduce peptide adsorption.[6]
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate-Buffered Saline (PBS) or buffer of choice
-
Labware to be passivated (e.g., microplates, tubes)
Procedure:
-
Prepare a 1% (w/v) BSA solution in your buffer (e.g., 1 gram of BSA in 100 mL of PBS).
-
Completely fill or cover the surfaces of the labware with the BSA solution.
-
Incubate for at least 2-4 hours at room temperature, or overnight at 4°C.
-
Aspirate the BSA solution.
-
Gently wash the surfaces 2-3 times with deionized water or your experimental buffer to remove any loosely bound BSA.
-
The labware is now passivated and ready for use. It can be used immediately or dried and stored for later use.
Protocol 2: Surface Passivation with Polyethylene Glycol (PEG)
PEGylation creates a hydrophilic layer that repels proteins and peptides through steric hindrance.[14][15] This protocol is for glass surfaces (slides, coverslips).
Materials:
-
Amine-reactive PEG, such as NHS-ester PEG (m-PEG-SVA)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Amine-silanized glass slides/coverslips (pre-cleaned with Piranha solution and treated with an aminosilane (B1250345) like (3-aminopropyl)triethoxysilane)
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Prepare a PEG solution at a saturating concentration (e.g., 250 mg/mL) in the reaction buffer.
-
Place the amine-silanized glass slides in a slide holder and immerse them in the PEG solution overnight in a humidified chamber to prevent drying.[15]
-
After incubation, remove the slides and wash them thoroughly with copious amounts of deionized water to remove non-covalently bound PEG.
-
Dry the PEGylated slides under a stream of nitrogen gas.
-
Store the passivated slides in a clean, dry, and sealed container until use.
Mechanisms of Surface Adsorption and Mitigation Strategies
The following diagram illustrates the primary forces driving peptide adsorption and the mechanisms by which surface treatments can prevent it.
Caption: Adsorption mechanisms and mitigation via surface passivation.
References
- 1. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 2. Bivalirudin in percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mastelf.com [mastelf.com]
- 5. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Bivalirudin TFA infusion rates in rodent models for consistent anticoagulation
Welcome to the technical support center for the use of Bivalirudin (B194457) TFA in rodent research models. This resource provides detailed guidance on infusion rates, experimental protocols, and troubleshooting to help researchers achieve consistent and reliable anticoagulation in their studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting infusion rate for bivalirudin in rats and mice?
A1: A definitive starting dose can vary based on the experimental model (e.g., thrombosis, cardiopulmonary bypass). However, based on available data, a continuous intravenous infusion rate for rats can be guided by long-term toxicity studies. In one study, Sprague-Dawley rats received continuous infusions over a 24-hour period at total doses of 100, 500, and 2000 mg/kg.[1] This translates to hourly infusion rates of approximately 4.2, 20.8, and 83.3 mg/kg/hr, respectively. For acute models, it is often necessary to start with a bolus dose followed by a continuous infusion. Clinical practice for percutaneous coronary intervention (PCI) often uses a bolus of 0.75 mg/kg followed by an infusion of 1.75 mg/kg/hr.[2][3] While direct translation is not always possible, this clinical regimen can serve as a starting point for dose-ranging studies in rodents. It is crucial to perform a pilot study to determine the optimal dose for your specific model and desired level of anticoagulation.
Q2: How should I prepare Bivalirudin TFA for infusion?
A2: this compound is typically supplied as a lyophilized powder.[2][4]
-
Reconstitution: Reconstitute a 250 mg vial with 5 mL of sterile water for injection to yield a concentration of 50 mg/mL. Gently swirl to dissolve the powder.[2]
-
Dilution: Further dilute the reconstituted solution in an infusion bag or syringe with 5% dextrose in water (D5W) or 0.9% sodium chloride (normal saline) to a final concentration suitable for your infusion pump and experimental volume constraints. A common final concentration for clinical use is 5 mg/mL.[2]
Q3: What are the target anticoagulation levels (ACT and aPTT) I should aim for?
A3: Target anticoagulation levels should be established based on the requirements of your specific experimental model. As a general guideline, clinical targets can be used as a reference. A common target for activated partial thromboplastin (B12709170) time (aPTT) is 1.5 to 2.5 times the baseline value.[2][5] For procedures requiring more intense anticoagulation, an activated clotting time (ACT) is often used, with clinical targets in the range of 250-350 seconds.[6] It is recommended to establish a baseline ACT and/or aPTT for each animal before starting the bivalirudin infusion.
Q4: How stable is the prepared bivalirudin solution?
A4: Once reconstituted, the bivalirudin solution may be stored at 2° to 8°C for up to 24 hours.[4] Diluted solutions with a concentration between 0.5 mg/mL and 5 mg/mL are stable at room temperature for up to 24 hours.[4] One study suggests that a compounded bivalirudin solution in D5W may maintain its therapeutic activity and stability at room temperature for up to 48 hours.[7] Do not freeze reconstituted or diluted bivalirudin.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Variable Anticoagulation (ACT/aPTT) | 1. Inconsistent Infusion Rate: Mechanical issue with the infusion pump or syringe driver. 2. Catheter Patency Issues: Partial or intermittent occlusion of the catheter. 3. Brief Infusion Interruptions: Due to bivalirudin's short half-life (~25 minutes in species with normal renal function), even brief pauses in infusion can lead to a rapid decrease in anticoagulation.[2] 4. Individual Animal Variation: Biological differences in drug metabolism and clearance. | 1. Calibrate and check the infusion pump for proper function. Ensure the syringe is correctly seated. 2. Check for kinks in the tubing. Gently flush the catheter with sterile saline to confirm patency. If resistance is met, do not force it; the catheter may need to be replaced. 3. Ensure a continuous and uninterrupted infusion. Use a dedicated and secure intravenous line.[5] 4. Monitor each animal's anticoagulation status individually and be prepared to titrate the infusion rate up or down as needed. |
| Catheter Occlusion | 1. Thrombus Formation: Inadequate anticoagulation at the catheter tip. 2. Fibrin Sheath Formation: Biological response to the indwelling catheter. | 1. Ensure the initial bolus dose is sufficient to achieve rapid anticoagulation. Confirm that the infusion is running at the correct rate. 2. Consider using catheters made of materials known to have lower thrombogenicity. The use of appropriate lock solutions when not infusing can also help maintain patency. |
| Excessive Bleeding | 1. Infusion Rate Too High: Over-anticoagulation. 2. Surgical Trauma: Bleeding from the surgical site. | 1. Immediately reduce or pause the bivalirudin infusion. Monitor the animal closely. There is no specific reversal agent for bivalirudin.[2] 2. Ensure meticulous surgical technique to minimize tissue trauma. Apply localized pressure to any bleeding sites. |
| Inadequate Anticoagulation | 1. Infusion Rate Too Low: Insufficient dose to achieve the target ACT/aPTT. 2. Incorrect Drug Preparation: Error in reconstitution or dilution leading to a lower concentration. | 1. After confirming adequate catheter patency, consider administering an additional small bolus and/or increasing the infusion rate. In clinical settings, an additional bolus of 0.3 mg/kg is sometimes given if the ACT is below target.[8] 2. Review and verify the drug preparation protocol. |
Quantitative Data Summary
The following tables summarize suggested starting doses and monitoring parameters for bivalirudin infusion in rodent models, extrapolated from available preclinical and clinical data. Note: These are starting points, and optimal doses must be determined empirically for each specific experimental model.
Table 1: Suggested Bivalirudin Infusion Dosing for Rodents
| Parameter | Rat (Sprague-Dawley) [1] | Mouse/Rat (General Guidance) |
| Bolus Dose | Not specified in the 24h study. A starting point could be 0.75 mg/kg IV. | 0.75 mg/kg IV (extrapolated from clinical PCI protocols)[2][3] |
| Continuous Infusion Rate | Low: ~4.2 mg/kg/hr Mid: ~20.8 mg/kg/hr High: ~83.3 mg/kg/hr | Starting range: 1.75 - 4.2 mg/kg/hr. Titrate based on ACT/aPTT monitoring. |
| Notes | The rat doses are derived from a 24-hour continuous infusion study without an initial bolus. The high dose was associated with hemorrhage following blood sampling. | A bolus dose is recommended for acute models to quickly achieve a therapeutic level of anticoagulation. |
Table 2: Anticoagulation Monitoring Parameters
| Assay | Baseline | Target Range | Monitoring Frequency |
| Activated Clotting Time (ACT) | Measure before infusion | 2.0 - 2.5 times baseline (or 250-350 seconds as a general target)[6] | 5 minutes post-bolus, then every 30-60 minutes initially, then as needed. |
| Activated Partial Thromboplastin Time (aPTT) | Measure before infusion | 1.5 - 2.5 times baseline[2][5] | 2 hours after starting infusion or any dose change, then periodically. |
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion via Jugular Vein Catheter in a Rat
This protocol describes the establishment of a continuous infusion of bivalirudin in a rat with a pre-implanted jugular vein catheter.
Materials:
-
This compound for injection
-
Sterile water for injection
-
0.9% Sodium Chloride or 5% Dextrose in Water
-
Syringes for reconstitution and infusion
-
Infusion pump and tubing
-
Implanted jugular vein catheter in a rat
-
Blood collection supplies (e.g., capillary tubes, small volume collection tubes)
-
ACT or aPTT measurement system
Procedure:
-
Animal Preparation: Allow the rat to acclimate to the experimental setup. Ensure the externalized portion of the jugular vein catheter is accessible.
-
Bivalirudin Preparation: Reconstitute and dilute the this compound to the desired final concentration (e.g., 5 mg/mL) as described in the FAQs.
-
Baseline Blood Sample: Collect a small blood sample from a suitable site (e.g., tail vein or saphenous vein) to determine the baseline ACT and/or aPTT.
-
Infusion Setup:
-
Draw the prepared bivalirudin solution into the infusion syringe.
-
Prime the infusion tubing, ensuring no air bubbles are present.
-
Connect the infusion line to the rat's jugular vein catheter.
-
-
Initiate Infusion:
-
Administer a bolus dose (e.g., 0.75 mg/kg) over 1 minute.
-
Immediately following the bolus, begin the continuous infusion at the predetermined rate (e.g., 1.75 mg/kg/hr).
-
-
Anticoagulation Monitoring:
-
At 5 minutes post-bolus, collect a blood sample to measure ACT.
-
If the ACT is below the target, consider an additional bolus (e.g., 0.3 mg/kg).[8]
-
Continue to monitor ACT and/or aPTT at regular intervals (e.g., every 30-60 minutes initially) to ensure the target level of anticoagulation is maintained.
-
-
Dose Adjustment: Adjust the infusion rate as needed based on the monitoring results to maintain the desired level of anticoagulation.
Visualizations
References
- 1. A 24-hour continuous infusion study of bivalirudin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. acforum-excellence.org [acforum-excellence.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bivalirudin (Angiomax) (Bivalirudin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Bivalirudin TFA Interference in Chromogenic Substrate Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome the interference of Bivalirudin (B194457) TFA in chromogenic substrate assays.
Frequently Asked Questions (FAQs)
Q1: What is Bivalirudin TFA and how does it interfere with coagulation assays?
A1: Bivalirudin is a direct thrombin inhibitor (DTI), meaning it binds directly to and inhibits the activity of thrombin (Factor IIa), a key enzyme in the coagulation cascade. This interference can affect any coagulation assay where thrombin activity is a critical component of the measurement. Chromogenic assays that use a thrombin-specific substrate are particularly susceptible to interference. The trifluoroacetic acid (TFA) salt is a common formulation of the synthetic peptide.
Q2: Which chromogenic assays are most likely to be affected by this compound?
A2: Chromogenic assays that can be affected by the presence of Bivalirudin include, but are not limited to:
-
Chromogenic Anti-IIa Assays: These are designed to measure other direct thrombin inhibitors and will be directly impacted.
-
Chromogenic Factor X Assays: Bivalirudin can interfere with assays that rely on the generation of Factor Xa, especially if thrombin is used as an activator in the assay system.
-
Chromogenic Protein C and Antithrombin Assays: Assays that utilize thrombin in their reaction principle may yield inaccurate results.
-
Chromogenic Factor XIII Assays: The presence of direct thrombin inhibitors may cause a false decrease in chromogenic Factor XIII activity.[1]
Q3: Are there alternative assays for monitoring Bivalirudin that are less prone to interference?
A3: Yes, while traditional clotting assays like the activated partial thromboplastin (B12709170) time (aPTT) show poor correlation with bivalirudin concentrations, specialized chromogenic and clot-based assays have been developed for more accurate monitoring.[2][3] These include:
-
Chromogenic Anti-IIa Assays calibrated specifically for Bivalirudin: These assays measure the inhibition of a known amount of thrombin and correlate well with bivalirudin dose.[2][3]
-
Dilute Thrombin Time (dTT): This clot-based assay also shows a better correlation with bivalirudin concentration compared to the aPTT.[3]
Q4: Can Bivalirudin be removed from a plasma sample to avoid interference in a chromogenic assay?
A4: Yes, it is possible to remove Bivalirudin from plasma samples before performing a chromogenic assay. Adsorbent agents, particularly those containing activated charcoal, have been shown to be effective in removing direct oral anticoagulants (DOACs) and other direct thrombin inhibitors from plasma.[1][4][5] This approach can be adapted for the removal of Bivalirudin.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving suspected this compound interference in your chromogenic substrate assays.
Diagram: Troubleshooting Workflow for Bivalirudin Interference
Caption: A logical workflow for troubleshooting unexpected results in chromogenic assays when Bivalirudin interference is suspected.
| Issue | Potential Cause | Recommended Action |
| Falsely low or high chromogenic factor activity | This compound is directly inhibiting thrombin or other key enzymes in the assay. | 1. Confirm if the patient is on Bivalirudin. 2. Refer to the assay's package insert for known interferences. 3. Perform spiking studies with known concentrations of Bivalirudin into normal plasma to quantify the extent of interference. 4. If interference is confirmed, implement a Bivalirudin removal protocol (see Experimental Protocols section). |
| Non-linear dose-response curve in a chromogenic assay | Saturation of the inhibitory effect of Bivalirudin at higher concentrations. | 1. Dilute the patient plasma sample and re-run the assay. 2. If non-linearity persists, consider an alternative assay that is less susceptible to Bivalirudin interference. |
| Discrepancy between chromogenic assay results and clinical presentation | The chromogenic assay is providing an inaccurate measurement due to Bivalirudin interference. | 1. Do not rely solely on the affected chromogenic assay for clinical decisions. 2. Use a Bivalirudin-specific assay to determine the level of anticoagulation. 3. Consider removing Bivalirudin from the sample before re-testing. |
Experimental Protocols
Protocol 1: Quantification of Bivalirudin Interference in a Chromogenic Assay
Objective: To determine the concentration-dependent effect of this compound on a specific chromogenic substrate assay.
Methodology:
-
Prepare Bivalirudin Standards: Reconstitute this compound to a known stock concentration. Serially dilute the stock solution in pooled normal plasma to create a range of concentrations (e.g., 0, 0.5, 1, 2, 5, 10 µg/mL).
-
Perform the Chromogenic Assay: Run your chromogenic assay of interest on each of the Bivalirudin-spiked plasma samples according to the manufacturer's instructions.
-
Analyze the Data: Plot the measured activity (e.g., % Factor X activity) against the Bivalirudin concentration. This will generate a dose-response curve illustrating the extent of interference.
Diagram: Bivalirudin Interference Quantification Workflow
Caption: A stepwise workflow for quantifying the interference of Bivalirudin in a chromogenic assay.
Protocol 2: Removal of Bivalirudin from Plasma Samples using Activated Charcoal
Objective: To remove Bivalirudin from a plasma sample to enable accurate measurement in a chromogenic substrate assay. This protocol is adapted from methods used for the removal of DOACs.
Materials:
-
Patient plasma containing Bivalirudin
-
Activated charcoal-based removal agent (e.g., DOAC-Stop™ or medical-grade activated charcoal powder)
-
Microcentrifuge tubes
-
Microcentrifuge
Methodology:
-
Sample Preparation: Add 500 µL of patient plasma to a microcentrifuge tube.
-
Adsorption: Add the manufacturer-recommended amount of the activated charcoal agent (e.g., one tablet or a specified weight of powder) to the plasma.
-
Incubation: Vortex the tube gently for a brief period and then incubate at room temperature for 10-15 minutes to allow for adsorption of the Bivalirudin.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 2000 x g) for 10-20 minutes to pellet the activated charcoal.
-
Supernatant Collection: Carefully aspirate the supernatant (Bivalirudin-depleted plasma) without disturbing the charcoal pellet.
-
Assay Performance: Use the treated plasma to perform the desired chromogenic substrate assay.
Validation: To validate the removal of Bivalirudin, a Bivalirudin-specific chromogenic assay can be performed on the treated plasma to confirm a significant reduction in its concentration.
Diagram: Bivalirudin Removal from Plasma Workflow
Caption: A procedural diagram for the removal of Bivalirudin from plasma samples using activated charcoal.
Quantitative Data Summary
The following table summarizes the correlation of different assays with Bivalirudin dose, highlighting the superior performance of chromogenic and dTT assays over aPTT for monitoring.
| Assay Comparison | Spearman Coefficient (r) | Interpretation | Reference |
| Chromogenic Anti-IIa vs. Bivalirudin Dose | 0.51 | Moderate positive correlation | [2][3] |
| dTT vs. Bivalirudin Dose | 0.63 | Moderate positive correlation | [2][3] |
| aPTT vs. Bivalirudin Dose | 0.22 | Poor correlation | [2][3] |
| Chromogenic Anti-IIa vs. dTT | 0.92 | Strong positive correlation | [2][3] |
| aPTT vs. Chromogenic Anti-IIa | 0.55 | Moderate positive correlation | [2][3] |
| aPTT vs. dTT | 0.62 | Moderate positive correlation | [2][3] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always validate their assays and protocols within their own laboratory settings. When interpreting results from patients on anticoagulant therapy, it is crucial to consider the complete clinical context.
References
- 1. Effect of an activated charcoal product (DOAC Stop™) intended for extracting DOACs on various other APTT-prolonging anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The methods for removal of direct oral anticoagulants and heparins to improve the monitoring of hemostasis: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fritsmafactor.com [fritsmafactor.com]
Best practices for long-term storage of Bivalirudin TFA to maintain potency
Technical Support Center: Bivalirudin TFA
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term potency and stability of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound powder?
For long-term storage, lyophilized this compound powder should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F)[1]. For extended longevity, as a general best practice for peptides, storing the lyophilized powder at -20°C or below in a desiccator is also recommended to slow down degradation processes significantly[2][3][4]. It is crucial to keep the powder in a dry and dark environment to prevent degradation from humidity and light[2]. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation[3].
Q2: How should I store this compound once it has been reconstituted or diluted?
The storage conditions for reconstituted and diluted this compound solutions differ significantly from the lyophilized powder. Adherence to these guidelines is critical to maintain potency.
-
Reconstituted Solution: After reconstituting the lyophilized powder, the resulting solution can be stored at 2°C to 8°C (refrigerator temperature) for up to 24 hours[1][5]. It is important not to freeze the reconstituted solution[1].
-
Diluted Solution: Once the reconstituted solution is further diluted to its final concentration (between 0.5 mg/mL and 5 mg/mL), it is stable at room temperature for up to 24 hours[1][5]. Some ready-to-use Bivalirudin injection solutions may be stored at room temperature (20°C to 25°C) for up to 72 hours after being removed from refrigeration[6].
Q3: What are the primary factors that can lead to the degradation of this compound?
Bivalirudin, being a peptide, is susceptible to several degradation pathways:
-
Hydrolysis: The presence of moisture can lead to the cleavage of peptide bonds, reducing the potency of the drug. This is why it is critical to store the lyophilized powder in a dry environment.
-
Oxidation: Certain amino acid residues within the peptide sequence are prone to oxidation when exposed to air[3][4]. Minimizing the exposure of the powder and solutions to the atmosphere is advisable.
-
pH Instability: Aqueous solutions of Bivalirudin are most stable at a pH between 3 and 4[7]. The formulation of this compound is acidic, which contributes to its stability in solution[8].
-
Light Exposure: Direct light, particularly UV light, can cause degradation of peptides[2]. Always store this compound in a dark place or use light-protective containers.
-
Temperature Fluctuations: Repeated freeze-thaw cycles of reconstituted solutions can lead to molecular breakdown and should be avoided[2][3].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced anticoagulant activity in experiments. | Improper storage of lyophilized powder (e.g., exposure to humidity or high temperatures). | Ensure lyophilized powder is stored at 20-25°C[1] or for longer-term, at -20°C in a desiccator[3]. Allow the vial to reach room temperature before opening to prevent condensation. |
| Use of expired reconstituted or diluted solutions. | Reconstituted solutions should be used within 24 hours when stored at 2-8°C[1][5]. Diluted solutions should be used within 24 hours at room temperature[1][5]. | |
| Visible particulates or discoloration in the reconstituted solution. | Contamination or degradation of the product. | Do not use the solution if it contains particulate matter or is discolored[5]. Prepare a fresh solution from a new vial of lyophilized powder. |
| Incompatibility with other intravenous drugs. | Do not administer other drugs in the same intravenous line as Bivalirudin unless their compatibility is confirmed[6]. | |
| Inconsistent results between different batches of this compound. | Variation in storage conditions between batches. | Standardize storage protocols across all batches. Maintain a detailed log of storage conditions for each batch. |
| Degradation of older batches. | Perform a potency test on older batches before use. Consider re-qualifying long-stored materials. |
Quantitative Data Summary
Table 1: Storage Conditions for this compound
| Formulation | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder (for Injection) | 20°C to 25°C (68°F to 77°F)[1] | As per expiry date | USP Controlled Room Temperature. |
| Lyophilized Powder (General Peptide Best Practice) | -20°C or below[2][3][4] | Several years[9] | Store in a desiccator, protected from light. |
| Reconstituted Solution | 2°C to 8°C (36°F to 46°F)[1][5] | Up to 24 hours | Do not freeze. |
| Diluted Solution (0.5 mg/mL to 5 mg/mL) | Room Temperature[1][5] | Up to 24 hours | |
| Ready-to-Use Injection (from refrigerator) | Room Temperature (20°C to 25°C)[6] | Up to 72 hours | Avoid excess heat. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Bivalirudin Potency
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the potency of this compound and detect degradation products.
1. Objective: To quantify the amount of active this compound and separate it from any potential degradation products, thus indicating the stability of the sample.
2. Materials and Reagents:
-
This compound reference standard
-
This compound sample for testing
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to elute the analyte and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute to a known concentration within the linear range of the method.
-
Sample Solution: Prepare the this compound test sample in the same diluent and to the same target concentration as the standard solution.
5. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, this compound is subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: Incubate the sample with a dilute acid (e.g., 0.1 N HCl).
-
Base Hydrolysis: Incubate the sample with a dilute base (e.g., 0.1 N NaOH).
-
Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the sample (e.g., at 60°C).
-
Photolytic Stress: Expose the sample to UV light.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
The specificity of the method is confirmed if the Bivalirudin peak is well-resolved from any degradation peaks.
7. Calculation of Potency: The potency of the this compound in the sample is calculated by comparing the peak area of the sample to the peak area of the reference standard.
Potency (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Visualizations
Caption: Workflow for a stability-indicating HPLC potency assay.
Caption: Troubleshooting decision tree for reduced this compound potency.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 3. peptide.com [peptide.com]
- 4. jpt.com [jpt.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Storage Stability of Bivalirudin: Hydrophilic Versus Lipophilic Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
Validation & Comparative
Validating a Chromogenic Assay for Bivalirudin Activity in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a chromogenic assay for measuring bivalirudin (B194457) activity in plasma against alternative methods. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, with a focus on experimental data and detailed protocols.
Bivalirudin, a direct thrombin inhibitor, requires precise monitoring to ensure therapeutic efficacy while minimizing bleeding risks.[1] The choice of assay for determining bivalirudin concentration in plasma is therefore a critical consideration in both clinical and research settings. This guide focuses on the validation parameters of a commercially available chromogenic assay and compares its performance with a widely used clotting assay.
Performance Comparison of Bivalirudin Assays
The selection of an appropriate assay for monitoring bivalirudin activity is crucial for effective therapeutic management and reliable research outcomes. This section provides a detailed comparison of the key performance characteristics of a chromogenic assay (BIOPHEN™ DTI) and a clotting-based assay (HEMOCLOT™ Thrombin Inhibitors). The data presented below is collated from various validation studies and product information sheets to offer a comprehensive overview for informed decision-making.
The traditional activated Partial Thromboplastin Time (aPTT) is also included for comparative context, highlighting its limitations in providing a precise measure of bivalirudin concentration.[2]
| Performance Characteristic | Chromogenic Assay (BIOPHEN™ DTI) | Clotting Assay (HEMOCLOT™ Thrombin Inhibitors) | Activated Partial Thromboplastin Time (aPTT) |
| Principle | Measures residual thrombin activity after inhibition by bivalirudin using a chromogenic substrate.[3] | Measures the clotting time of plasma after the addition of a known amount of thrombin.[3] | Measures the time to clot formation through the intrinsic and common coagulation pathways. |
| Dynamic Range | 0 to 6.0 µg/mL (up to 20.0 µg/mL with dilution)[1] | 0.3 to 5.0 µg/mL (up to 20.0 µg/mL with dilution)[1] | Narrow therapeutic range, prone to plateau effect at higher bivalirudin concentrations.[4] |
| Precision (CV%) | Intra-assay & Inter-assay: < 4%[1] | Intra-assay & Inter-assay: 1.5% to 6.0%[3] | Highly variable depending on reagent and instrument. |
| Accuracy (Recovery) | 100 ± 8% on the range 0.5 to 5.0 µg/mL[1] | Data not explicitly available in the reviewed sources. | Not applicable for direct concentration measurement. |
| Linearity | Linear up to 20 µg/mL with appropriate dilution.[1] | Linear up to 20 µg/mL with appropriate dilution.[1] | Poor linearity with bivalirudin concentration.[2] |
| Specificity/Interference | Insensitive to heparins (UFH and LMWH). | Sensitive to heparins, Rivaroxaban, and Edoxaban.[3] | Affected by numerous factors including lupus anticoagulants, factor deficiencies, and inflammatory states.[2] |
| Correlation with Bivalirudin Dose | Good correlation (Spearman coefficient: 0.51)[2] | Good correlation (Spearman coefficient: 0.63)[2] | Poor correlation (Spearman coefficient: 0.22)[2] |
| Correlation between Assays | Strong correlation with HEMOCLOT™ assay (Spearman coefficient: 0.92)[2] | Strong correlation with BIOPHEN™ DTI assay (Spearman coefficient: 0.92)[2] | Poor correlation with chromogenic and dTT assays (Spearman coefficients: 0.55 and 0.62, respectively)[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines the protocols for the chromogenic and clotting-based assays for measuring bivalirudin activity in plasma.
Chromogenic Assay Protocol (BIOPHEN™ DTI)
This kinetic chromogenic assay measures the amount of residual thrombin in a plasma sample after inhibition by bivalirudin. The remaining thrombin cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the bivalirudin concentration.
Materials:
-
BIOPHEN™ DTI Kit (containing thrombin substrate, human thrombin, and Tris-BSA buffer)
-
Citrated plasma sample
-
Physiological saline
-
Spectrophotometer or automated coagulation analyzer capable of reading at 405 nm
Procedure (Automated on CS-5100): [1]
-
Dilute the citrated plasma sample 1:2 with physiological saline.
-
In the assay cuvette, incubate 80 µL of the diluted plasma sample with 80 µL of the thrombin substrate (1.5 mg/mL).
-
Add 80 µL of the thrombin reagent (3 NIH/mL) to initiate the reaction.
-
Measure the rate of color development at 405 nm.
-
Calculate the bivalirudin concentration based on a calibration curve prepared with bivalirudin calibrators.
Clotting Assay Protocol (HEMOCLOT™ Thrombin Inhibitors)
This assay, a type of dilute thrombin time (dTT), measures the time it takes for a plasma sample to clot after the addition of a standardized amount of thrombin. The clotting time is prolonged in a dose-dependent manner by the presence of bivalirudin.
Materials:
-
HEMOCLOT™ Thrombin Inhibitors Kit (containing lyophilized normal plasma pool and lyophilized thrombin with calcium)
-
Citrated plasma sample
-
Physiological saline
-
Mechanical or optical clot detection instrument
Procedure (Automated on CS-5100): [1]
-
Dilute the citrated plasma sample 1:10 with physiological saline.
-
In the test cuvette, mix 50 µL of the diluted plasma with 100 µL of the reconstituted normal plasma pool.
-
Initiate clotting by adding 100 µL of the reconstituted thrombin-calcium reagent.
-
Measure the clotting time.
-
Determine the bivalirudin concentration from a calibration curve established using bivalirudin calibrators.
Visualizing the Mechanism and Workflow
To further elucidate the principles behind bivalirudin's action and the assays used for its measurement, the following diagrams have been generated using the Graphviz DOT language.
References
Comparative Analysis of Bivalirudin and Argatroban in a Rabbit Jugular Vein Thrombosis Model
This guide provides a comparative overview of two direct thrombin inhibitors, Bivalirudin (B194457) and Argatroban (B194362), within the context of a rabbit jugular vein thrombosis model. The information is curated for researchers, scientists, and professionals in drug development, offering insights into the experimental protocols, mechanisms of action, and comparative efficacy and safety profiles based on available data.
Experimental Protocol: Rabbit Jugular Vein Thrombosis Model
A common method for inducing jugular vein thrombosis in a rabbit model involves surgical isolation of the jugular vein followed by stasis and endothelial injury. This protocol is synthesized from established methodologies in animal models of venous thrombosis.[1][2]
1. Animal Preparation:
-
Healthy New Zealand White rabbits are anesthetized.
-
The neck area is shaved and disinfected.
-
The rabbit is placed in a supine position, and the right external jugular vein is surgically exposed and dissected from the surrounding tissues.[2]
2. Induction of Thrombosis:
-
A segment of the jugular vein (approximately 2 cm) is isolated between two vascular clamps or ligatures to induce stasis.[1]
-
To create a thrombogenic surface, endothelial injury can be induced within the isolated segment, for example, by gentle crushing with forceps or the introduction of a thrombogenic agent like a thrombin solution.[2]
-
The clamps remain in place for a specified duration (e.g., 30 minutes) to allow for thrombus formation.
3. Drug Administration:
-
Rabbits are divided into treatment groups: a control group (receiving saline), a Bivalirudin group, and an Argatroban group.
-
The respective drugs are administered intravenously, either as a bolus injection followed by continuous infusion or as a continuous infusion alone, starting before or after the induction of thrombosis, depending on the study's objective (prophylaxis vs. treatment).
4. Assessment of Anticoagulation and Thrombus Formation:
-
Blood samples are collected at predetermined intervals to measure anticoagulation parameters such as activated partial thromboplastin (B12709170) time (aPTT).
-
After a set period, the ligated venous segment is excised.
-
The formed thrombus is carefully removed and its wet weight is measured.
-
Histological analysis of the vein segment and the thrombus can also be performed.
5. Bleeding Assessment:
-
Bleeding time can be assessed by making a standardized incision, for instance on the ear, and measuring the time until bleeding stops.
Below is a diagram illustrating the general experimental workflow.
Mechanism of Action
Both Bivalirudin and Argatroban are direct thrombin inhibitors, meaning they bind directly to thrombin and block its downstream effects in the coagulation cascade. However, their binding characteristics differ.
-
Bivalirudin: This synthetic polypeptide is a bivalent inhibitor, binding to both the active site and the exosite-1 of thrombin.[3][4][5][6] This dual binding provides high specificity. The binding is reversible, as thrombin can slowly cleave Bivalirudin, leading to the recovery of thrombin function.[6]
-
Argatroban: A small molecule L-arginine derivative, Argatroban is a univalent inhibitor that binds reversibly to the active site of thrombin.[7][8][9][10] It is effective against both free and clot-bound thrombin.[9][11]
Comparative Data
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Bivalirudin | Argatroban |
| Mechanism | Direct, bivalent thrombin inhibitor[3][4][5][6] | Direct, univalent thrombin inhibitor[7][8][9][10] |
| Half-life | ~25 minutes (normal renal function)[3][6] | ~40-50 minutes (normal liver function) |
| Metabolism | Proteolytic cleavage and renal clearance (~20%)[3][12] | Hepatic (CYP3A4/5)[9][10] |
| Monitoring | Activated partial thromboplastin time (aPTT) | Activated partial thromboplastin time (aPTT)[7][8] |
| Reversibility | Reversible; no specific reversal agent[5] | Reversible; no specific reversal agent |
Table 2: Comparative Efficacy and Safety Data (from studies on other indications)
| Outcome | Bivalirudin | Argatroban | Study Context |
| Time to Therapeutic aPTT | 9.8 hours | 4.71 hours | Retrospective study in patients with suspected HIT[13] |
| Time to Therapeutic aPTT | 5.50 hours | 5.75 hours | Retrospective study in patients with known or suspected HIT[14] |
| Thromboembolic Events | 8% | 4% | Retrospective study in patients with known or suspected HIT[14] |
| Bleeding Events | 9% | 11% | Retrospective study in patients with known or suspected HIT[14] |
| Mean Thrombus Weight (Bolus + Infusion) | 166 ± 141 mg | 162 ± 98 mg | In-vitro study on mechanical heart valves[15][16] |
Note: The data in Table 2 are from studies with different designs and patient populations and should be interpreted with caution when extrapolating to a rabbit thrombosis model.
Summary
Bivalirudin and Argatroban are both potent direct thrombin inhibitors with distinct pharmacokinetic profiles. Bivalirudin has a shorter half-life and is primarily cleared by enzymatic cleavage, making it potentially advantageous in patients with hepatic impairment.[3][12] Conversely, Argatroban's hepatic metabolism suggests it may be a better option for patients with renal dysfunction.[10]
In clinical settings for conditions like heparin-induced thrombocytopenia (HIT), studies have shown variable results regarding the time to achieve therapeutic anticoagulation, with one study favoring Argatroban and another showing no significant difference.[13][14] Rates of clinical outcomes like new thrombosis and bleeding have been found to be similar between the two drugs.[14] An in-vitro study on mechanical heart valves also demonstrated comparable efficacy in preventing thrombus formation when administered as a bolus followed by continuous infusion.[15][16]
For researchers designing studies in a rabbit jugular vein thrombosis model, the choice between Bivalirudin and Argatroban may depend on the specific research question, such as investigating the impact of renal or hepatic function on anticoagulant efficacy. The provided experimental protocol offers a framework for conducting such a comparative analysis.
References
- 1. Dilutional coagulopathy and venous stasis in rabbits [bio-protocol.org]
- 2. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bivalirudin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 6. Angiomax (Bivalirudin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Argatroban (Argatroban Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Argatroban: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. m.youtube.com [m.youtube.com]
- 11. What is the mechanism of Argatroban? [synapse.patsnap.com]
- 12. Bivalirudin:uses, mechanism of Action, and side effects_Chemicalbook [chemicalbook.com]
- 13. Argatroban Versus Bivalirudin in the Treatment of Suspected or Confirmed Heparin-Induced Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of bivalirudin and argatroban for the management of heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Argatroban and bivalirudin compared to unfractionated heparin in preventing thrombus formation on mechanical heart valves. Results of an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Anticoagulation in Heparin-Induced Thrombocytopenia: A Comparative Guide to Bivalirudin TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bivalirudin TFA with other anticoagulants used in the management of Heparin-Induced Thrombocytopenia (HIT), a prothrombotic, immune-mediated complication of heparin therapy. The information presented herein is supported by a review of clinical data and established experimental protocols to aid in research and development decisions.
Understanding Heparin-Induced Thrombocytopenia (HIT)
Heparin-Induced Thrombocytopenia is a serious adverse drug reaction initiated by the formation of a complex between heparin and platelet factor 4 (PF4), a protein released from platelets. In susceptible individuals, this complex can trigger an immune response, leading to the production of IgG antibodies. These antibodies bind to the heparin/PF4 complexes on the platelet surface, causing platelet activation and aggregation. This paradoxical response, despite the administration of an anticoagulant, results in a prothrombotic state, increasing the risk of venous and arterial thrombosis. The management of HIT necessitates the immediate cessation of all heparin products and the initiation of an alternative, non-heparin anticoagulant.
dot
Head-to-head comparison of Bivalirudin TFA and dabigatran on thrombin generation
For researchers and professionals in drug development, understanding the nuanced effects of anticoagulants on the coagulation cascade is paramount. This guide provides an objective, data-driven comparison of two direct thrombin inhibitors, Bivalirudin TFA and Dabigatran (B194492), with a specific focus on their impact on thrombin generation.
Executive Summary
Bivalirudin and Dabigatran are both direct inhibitors of thrombin, a key enzyme in the coagulation cascade.[1] However, their mechanisms of action and subsequent effects on thrombin generation profiles differ significantly. Bivalirudin is a bivalent inhibitor, binding to both the active site and exosite 1 of thrombin, while Dabigatran is a univalent inhibitor that interacts only with the active site. This fundamental difference in binding contributes to their distinct anticoagulant profiles. In vitro studies demonstrate that Dabigatran is a more potent inhibitor of the overall amount of thrombin generated, while both drugs prolong the initiation phase of thrombin generation.
Quantitative Data on Thrombin Generation
The following table summarizes the effects of this compound and Dabigatran on key parameters of thrombin generation as measured by the Calibrated Automated Thrombogram (CAT) assay in in-vitro studies.
| Thrombin Generation Parameter | This compound | Dabigatran | Key Findings |
| Lag Time | Prolonged[2] | Prolonged[2] | Both drugs delay the initiation of thrombin generation. The potency in prolonging lag time is comparable between the two.[2] |
| Peak Thrombin | No significant effect up to 10 μmol/L[2] | Complete inhibition at 1-2 μmol/L[2] | Dabigatran potently suppresses the maximum concentration of thrombin generated, whereas Bivalirudin shows minimal effect at therapeutic concentrations.[2] |
| Endogenous Thrombin Potential (ETP) | No significant effect up to 10 μmol/L[2] | Complete inhibition at 1-2 μmol/L[2] | Dabigatran effectively reduces the total amount of thrombin generated over time, while Bivalirudin does not significantly impact this parameter at the concentrations tested.[2] |
| Rate of Thrombin Generation (Slope) | No significant effect up to 10 μmol/L[2] | Complete inhibition at 1-2 μmol/L[2] | Dabigatran markedly decreases the rate of thrombin formation, a parameter largely unaffected by Bivalirudin in the studied range.[2] |
Mechanism of Action
The distinct effects of Bivalirudin and Dabigatran on thrombin generation can be attributed to their different binding mechanisms to thrombin.
Experimental Protocols
The following is a detailed methodology for the Calibrated Automated Thrombogram (CAT) assay, a widely used method for assessing thrombin generation.
Objective: To measure and compare the effects of this compound and Dabigatran on thrombin generation in platelet-poor plasma.
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound and Dabigatran stock solutions
-
Tissue Factor (TF) reagent (e.g., 1 pM final concentration)[2]
-
Phospholipid vesicles[3]
-
Thrombin Calibrator (alpha-2-macroglobulin-thrombin complex)[3]
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)[3]
-
Calcium Chloride (CaCl2) solution[3]
-
96-well microplate
-
Fluorometer with temperature control (37°C)
Procedure:
-
Plasma Preparation: Prepare platelet-poor plasma by centrifuging citrated whole blood.
-
Reagent Preparation: Prepare working solutions of this compound and Dabigatran at various concentrations. Prepare the trigger solution containing Tissue Factor and phospholipids. Prepare the fluorogenic substrate solution containing CaCl2.
-
Assay Setup:
-
In a 96-well plate, add 80 µL of PPP to each well.
-
Add 10 µL of the respective anticoagulant solution (this compound or Dabigatran) or vehicle control to the appropriate wells.
-
For calibration wells, add 20 µL of thrombin calibrator. For test wells, add 20 µL of the trigger solution (TF and phospholipids).[3]
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.[3]
-
Initiation of Thrombin Generation: Add 20 µL of the pre-warmed fluorogenic substrate and CaCl2 solution to all wells to start the reaction.[3]
-
Measurement: Immediately place the plate in a fluorometer pre-set to 37°C and measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes).
-
Data Analysis: The thrombin generation curve is generated by converting the rate of fluorescence generation into thrombin concentration using the calibration curve. From this curve, the following parameters are calculated: Lag Time, Peak Thrombin, Endogenous Thrombin Potential (ETP), and the rate of thrombin generation (slope).
Experimental Workflow
The following diagram illustrates the workflow for the Calibrated Automated Thrombogram (CAT) assay.
Conclusion
This compound and Dabigatran exhibit distinct profiles in their effects on thrombin generation. Dabigatran is a potent inhibitor of the overall amount and peak concentration of thrombin generated, suggesting a strong impact on the propagation phase of coagulation. In contrast, Bivalirudin primarily prolongs the initiation phase (lag time) with minimal effect on the total thrombin generated at therapeutic concentrations. These differences, stemming from their unique mechanisms of action, are critical considerations for researchers selecting an anticoagulant for in vitro studies or for professionals in the development of new antithrombotic therapies. The choice between these two agents should be guided by the specific experimental or clinical context and the desired anticoagulant effect.
References
- 1. The anticoagulant effect of dabigatran is reflected in the lag time and time-to-peak, but not in the endogenous thrombin potential or peak, of thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential profiles of thrombin inhibitors (heparin, hirudin, bivalirudin, and dabigatran) in the thrombin generation assay and thromboelastography in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin generation assay (CAT) [protocols.io]
Validating the i-STAT Handheld ACT for Bivalirudin Monitoring in Research: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing the direct thrombin inhibitor bivalirudin (B194457), real-time and accurate monitoring of anticoagulation is paramount. This guide provides a comprehensive comparison of the i-STAT handheld Activated Clotting Time (ACT) system with alternative methods, supported by experimental data to validate its use in a research setting.
The i-STAT system, a point-of-care analyzer, offers a distinct advantage by measuring the generation of activated thrombin to determine the level of anticoagulation.[1][2] This differs from traditional systems like Hemochron, which rely on mechanical clot formation. This fundamental difference in methodology can influence ACT readings and is a critical consideration for study design and data interpretation.
Performance Comparison: i-STAT vs. Alternative Systems
Clinical studies have demonstrated a high level of agreement between the i-STAT ACT and the widely used Hemochron ACT in patients anticoagulated with bivalirudin.[1][2] Furthermore, the i-STAT system has been shown to exhibit an extremely high degree of reproducibility.[1][2]
While direct comparisons for bivalirudin are specific, data from studies using heparin for anticoagulation provide valuable insights into the performance characteristics of these devices.
| Feature | i-STAT Handheld ACT | Hemochron Signature Elite | Medtronic ACT Plus |
| Measurement Principle | Amperometric detection of thrombin cleavage[3] | Mechanical detection of viscoelastic changes in blood[3] | Mechanical clot detection |
| Reproducibility (CV%) | 3.6% (low control), 3.5% (high control)[4] | 5.5% (low control), 2.2% (high control)[4] | Data not consistently reported in comparative studies |
| Inter-Analyzer Reproducibility (% diff from mean) | 1.8%[4] | 4.6%[4] | Not available |
| Correlation with Hemochron (Bivalirudin) | High level of agreement reported[1][2] | - | Not applicable |
| Correlation with Medtronic ACT Plus (Heparin) | R = 0.94[5] | Fair linear correlation (r = 0.815)[6] | - |
| Bias vs. Hemochron (Heparin) | Underestimates Hemochron ACT at levels >180 seconds[7] | - | Not applicable |
Bivalirudin's Mechanism of Action and Monitoring
Bivalirudin is a direct thrombin inhibitor that binds specifically to the catalytic site and the anion-binding exosite of thrombin.[8] This action inhibits thrombin-mediated cleavage of fibrinogen, thereby preventing clot formation. The predictable dose-response of bivalirudin makes it an attractive anticoagulant in various clinical and research settings.[9]
References
- 1. Validation of the i-STAT handheld activated clotting time for use with bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Evaluation of Measuring the ACT during Elective Cardiac Surgery with Two Different Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Heparin Anticoagulation Measured Using i-STAT and Hemochron Activated Clotting Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sensitivity of a Modified ACT Test to Levels of Bivalirudin Used During Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Bivalirudin TFA in a Model of Disseminated Intravascular Coagulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Bivalirudin (B194457) TFA against other key anticoagulants, namely heparin and argatroban (B194362), in the context of preclinical models of disseminated intravascular coagulation (DIC). The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Introduction to Disseminated Intravascular Coagulation
Disseminated intravascular coagulation is a complex and life-threatening condition characterized by the widespread activation of coagulation within the bloodstream. This systemic activation leads to the formation of microthrombi in small blood vessels, which can cause organ ischemia and failure. Paradoxically, the consumption of platelets and coagulation factors during this process can lead to severe bleeding. Experimental animal models of DIC are crucial for studying the pathophysiology of the disease and for evaluating the efficacy of novel therapeutic agents. The two most common models involve the administration of endotoxin (B1171834) (lipopolysaccharide, LPS) or tissue factor (TF) to induce a state that mimics human DIC.
Bivalirudin TFA is a direct thrombin inhibitor that binds reversibly to the catalytic site and the anion-binding exosite of both circulating and clot-bound thrombin.[1] This mechanism of action offers a predictable anticoagulant response. This guide will compare its potential efficacy with the established anticoagulants, heparin (an indirect thrombin inhibitor) and argatroban (another direct thrombin inhibitor).
Comparative Efficacy Data
Due to a lack of head-to-head preclinical studies of bivalirudin with other anticoagulants in a single standardized DIC model, this section presents a synthesis of data from various experimental models.
Bivalirudin vs. Heparin in a Rat Cardiopulmonary Bypass Model
While not a DIC model, a study in a rat model of cardiopulmonary bypass provides some of the most relevant direct comparative preclinical data between bivalirudin and heparin. This model shares some features with DIC, such as systemic inflammation and activation of coagulation.
Table 1: Comparison of Bivalirudin and Heparin on Hemostatic and Inflammatory Markers in a Rat CPB Model [2]
| Parameter | Heparin Group | Bivalirudin Group | Combined Heparin & Bivalirudin Group |
| Thrombin-Antithrombin Complexes (TAT) during CPB | Higher | Lower (p=0.0003 vs. Heparin) | Lower (p=0.0003 vs. Heparin) |
| TAT post-CPB | Higher | Lower (p=0.009 vs. Heparin) | Not significantly different from Heparin |
| Interleukin-6 (IL-6) | Higher | Trend towards reduction (p=0.06) | Trend towards reduction (p=0.06) |
| Interleukin-10 (IL-10) | Higher | Trend towards reduction (p=0.06) | Trend towards reduction (p=0.06) |
| Activated Clotting Time (ACT) - residual anticoagulation | Lower | Lower | Higher (p=0.04 vs. others) |
| Activated Partial Thromboplastin (B12709170) Time (aPTT) - residual anticoagulation | Lower | Lower | Higher (p=0.02 vs. others) |
CPB: Cardiopulmonary Bypass
Efficacy of Heparin in an Endotoxin-Induced DIC Rabbit Model
A study in rabbits with endotoxin-induced DIC evaluated the efficacy of heparin in mitigating the coagulopathic effects.
Table 2: Effect of Heparin on Coagulation Parameters in Endotoxin-Induced DIC in Rabbits [2]
| Parameter | Control (Endotoxin only) | Heparin (10 IU/kg/h) + AT III |
| Fibrin (B1330869) Deposition in Kidneys | Significant | Significantly reduced (p < 0.05) |
| Mortality Rate | High | Significantly diminished |
AT III: Antithrombin III
Efficacy of Argatroban in a Tissue Factor-Induced DIC Rat Model
A study utilizing a tissue factor-induced DIC model in rats demonstrated the effects of the direct thrombin inhibitor argatroban.
Table 3: Effect of Argatroban on Hemostatic Markers in Tissue Factor-Induced DIC in Rats [3]
| Parameter (at 4h) | Control (TF only) | Argatroban Group |
| Platelet Count | Decreased | No decrease |
| Fibrinogen | Decreased | No decrease |
| D-dimer | Markedly Increased | No increase |
| Thrombin-Antithrombin Complexes (TAT) | Markedly Increased | No increase |
Experimental Protocols
Rat Model of Cardiopulmonary Bypass (for Bivalirudin vs. Heparin data)[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Experimental Groups:
-
Heparin (H): Conventional high-dose heparin.
-
Bivalirudin (B): Full-dose bivalirudin.
-
Combined (H&B): Standard high-dose heparin with reduced-dose bivalirudin.
-
-
Procedure: A standardized model of normothermic cardiopulmonary bypass was used.
-
Data Collection: Blood samples were collected at baseline, after 60 minutes of CPB, and 60 minutes post-CPB.
-
Parameters Measured: Thrombin-antithrombin complexes (TAT), inflammatory cytokines (TNF-alpha, IL-1beta, IL-6, IL-10), activated clotting time (ACT), and activated partial thromboplastin time (aPTT).
Endotoxin-Induced DIC Model in Rabbits (for Heparin data)[2]
-
Animal Model: 84 rabbits.
-
Induction of DIC: Intravenous infusion of 20 micrograms/kg/h of endotoxin for 6 hours.
-
Treatment Groups:
-
Heparin at 5, 10, and 20 IU/kg/h.
-
Antithrombin III (AT III) at 10, 20, and 40 U/kg/h or a 240 U/kg bolus.
-
Combined heparin (10 IU/kg/h) and AT III (20 U/kg/h).
-
-
Data Collection: Blood samples were taken at baseline, 2 hours, and 6 hours after endotoxin infusion.
-
Parameters Measured: Screening coagulation assays, factors V, VIII, and XII, AT III, fibrin monomers, fibrinogen degradation products, and renal fibrin deposition.
Tissue Factor-Induced DIC Model in Rats (for Argatroban data)[3]
-
Animal Model: Male Wistar rats.
-
Induction of DIC: Sustained infusion of 3.75 U/kg of tissue factor for 4 hours via the tail vein.
-
Treatment Group: Argatroban administered during the induction of DIC.
-
Data Collection: Blood samples collected to measure hemostatic markers.
-
Parameters Measured: Platelet count, fibrinogen, D-dimer, and thrombin-antithrombin complexes (TAT).
Signaling Pathways and Mechanisms of Action
Pathophysiology of Disseminated Intravascular Coagulation
The central event in DIC is the systemic activation of the coagulation cascade, leading to widespread thrombin generation. Thrombin then cleaves fibrinogen to fibrin, resulting in the formation of microthrombi.
Mechanism of Action of Anticoagulants
The anticoagulants discussed in this guide interrupt the coagulation cascade at different points.
Experimental Workflow
The general workflow for inducing DIC in an animal model and evaluating the efficacy of a therapeutic agent is outlined below.
Conclusion
The available preclinical data, although not from direct head-to-head trials in a standardized DIC model, suggest that direct thrombin inhibitors like bivalirudin and argatroban show promise in mitigating the effects of DIC. In a cardiopulmonary bypass model, bivalirudin was effective at reducing thrombin generation.[2] In a tissue factor-induced DIC model, argatroban demonstrated efficacy in preventing the decline in platelet counts and fibrinogen levels and the rise in D-dimer and TAT.[3] Heparin has also been shown to be effective in reducing fibrin deposition and mortality in an endotoxin-induced DIC model, particularly when combined with antithrombin III.[2]
It is important to note that the direct translation of these findings to the clinical efficacy of this compound in human DIC requires further investigation through well-designed clinical trials. The choice of anticoagulant in a clinical setting will depend on the specific underlying cause of DIC, the patient's clinical condition, and the risk of bleeding. This guide provides a foundation for understanding the comparative preclinical efficacy of these agents and highlights the need for further research in this area.
References
- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of combined anticoagulation using heparin and bivalirudin on the hemostatic and inflammatory responses to cardiopulmonary bypass in the rat [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Anticoagulation: A Meta-Analysis of Bivalirudin and Unfractionated Heparin in In Vivo Studies
A comprehensive review of clinical evidence comparing the efficacy and safety of bivalirudin (B194457) and unfractionated heparin (UFH) in patients undergoing percutaneous coronary intervention (PCI) and those with acute coronary syndromes (ACS). This guide provides researchers, clinicians, and drug development professionals with a detailed comparison of the two anticoagulants, supported by quantitative data from multiple meta-analyses, detailed experimental methodologies, and visual representations of their mechanisms of action.
Executive Summary
Bivalirudin, a direct thrombin inhibitor, and unfractionated heparin (UFH), an indirect thrombin inhibitor, are two key anticoagulants utilized in cardiovascular procedures. Meta-analyses of numerous in vivo studies and randomized controlled trials (RCTs) have demonstrated distinct profiles for each agent. Generally, bivalirudin is associated with a lower risk of major bleeding complications compared to UFH.[1][2][3][4][5] However, the benefit of bivalirudin over UFH in reducing bleeding may be less pronounced with the use of transradial access for PCI and when UFH is not used in conjunction with routine glycoprotein (B1211001) IIb/IIIa inhibitors (GPI).[4][6][7] In terms of ischemic events, some studies suggest a potential increase in the risk of acute stent thrombosis with bivalirudin, particularly in the setting of ST-segment elevation myocardial infarction (STEMI).[3][6][8] The choice between bivalirudin and UFH is therefore a nuanced decision, balancing the risks of bleeding and ischemic events based on the individual patient's clinical presentation and procedural characteristics.
Data Summary: Clinical Outcomes
The following tables summarize the quantitative data from meta-analyses comparing the clinical outcomes of patients treated with bivalirudin versus unfractionated heparin.
| Outcome | Risk Ratio (RR) / Odds Ratio (OR) [95% Confidence Interval] | Number of Studies/Patients | Key Findings | Citations |
| Major Bleeding | RR 0.64 [0.52 to 0.79] | 10 RCTs (40,069 patients) | Bivalirudin was associated with a significant decrease in major bleeding. | [2] |
| OR 0.60 [0.54-0.75] | 12 RCTs (32,746 patients) | Bivalirudin was associated with a significant reduction in the rate of major bleeding. | [3] | |
| OR 0.55 [0.43 to 0.72] | 14 studies | Bivalirudin was associated with a decrease in major bleeding. | [5] | |
| All-Cause Mortality | RR 0.89 [0.77 to 1.04] | 10 RCTs (40,069 patients) | No significant difference between bivalirudin and UFH. | [2] |
| OR 0.91 [0.77-1.08] | 12 RCTs (32,746 patients) | No difference in 30-day overall mortality. | [3] | |
| RR 0.83 [0.74–0.94] | 8 studies | Bivalirudin was associated with lower all-cause death. | [1] | |
| Cardiovascular Mortality | RR 0.79 [0.67 to 0.92] | 10 RCTs (40,069 patients) | Bivalirudin was associated with lower rates of cardiovascular mortality. | [2] |
| Major Adverse Cardiovascular Events (MACE) | RR 1.02 [0.91 to 1.14] | 10 RCTs (40,069 patients) | No significant difference between bivalirudin and UFH. | [2] |
| RR 0.93 [0.78–1.10] | 8 studies | Similar MACE risk between the two groups. | [1] | |
| Myocardial Infarction (MI) | RR 1.02 [0.87 to 1.19] | 10 RCTs (40,069 patients) | No significant difference between bivalirudin and UFH. | [2] |
| Stent Thrombosis | RR 1.12 [0.52 to 2.40] | 10 RCTs (40,069 patients) | No significant difference between bivalirudin and UFH. | [2] |
| OR 3.62 [1.95 to 6.74] (Acute ST in STEMI) | 5 trials (10,358 patients) | Bivalirudin increased the risk of acute stent thrombosis in STEMI patients. | [6][8] | |
| OR 1.42 [1.09-1.83] | 12 RCTs (32,746 patients) | A significantly higher rate of stent thrombosis was observed with bivalirudin. | [3] | |
| Stroke | RR 0.97 [0.73 to 1.29] | 10 RCTs (40,069 patients) | No significant difference between bivalirudin and UFH. | [2] |
Experimental Protocols
The methodologies of the randomized controlled trials included in these meta-analyses share common frameworks, although specific details may vary.
Patient Population: The studies predominantly included patients with acute coronary syndromes (ACS), including both ST-segment elevation myocardial infarction (STEMI) and non-ST-segment elevation ACS (NSTE-ACS), who were undergoing percutaneous coronary intervention (PCI).
Dosing Regimens:
-
Bivalirudin: Typically administered as an initial intravenous bolus of 0.75 mg/kg, followed by an infusion of 1.75 mg/kg/h for the duration of the procedure.[9] In some trials, a post-PCI infusion was utilized, particularly in STEMI patients, to mitigate the risk of stent thrombosis.[10][11]
-
Unfractionated Heparin (UFH): Dosing was often adjusted to achieve a target activated clotting time (ACT). A common regimen involved an initial bolus of 60-100 U/kg followed by further boluses to maintain the target ACT. Concomitant use of glycoprotein IIb/IIIa inhibitors was a significant variable across trials, with some protocols mandating their use with UFH while others allowed for provisional use.[4][6]
Endpoint Definitions:
-
Major Adverse Cardiovascular Events (MACE): A composite endpoint typically including death, myocardial infarction, and urgent revascularization.
-
Major Bleeding: Definitions varied across trials, which is a key source of heterogeneity in meta-analyses. Common criteria included intracranial hemorrhage, retroperitoneal hemorrhage, a significant drop in hemoglobin, or bleeding requiring transfusion.
Mechanism of Action
The fundamental difference in the anticoagulant effect of bivalirudin and UFH lies in their interaction with thrombin.
Unfractionated Heparin: UFH acts indirectly by binding to antithrombin III (ATIII), a natural anticoagulant.[12][13][14] This binding induces a conformational change in ATIII, accelerating its ability to inactivate thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade.[12][13][15] This mechanism is dependent on the presence of ATIII.
Bivalirudin: Bivalirudin is a direct thrombin inhibitor.[9] It binds directly and reversibly to the catalytic site and the anion-binding exosite of thrombin, inhibiting both circulating and clot-bound thrombin.[9] This action is independent of antithrombin III and results in a more predictable anticoagulant response.[4][9]
Experimental Workflow: A Typical PCI Anticoagulation Trial
The logical flow of a typical clinical trial comparing bivalirudin and unfractionated heparin in patients undergoing PCI is illustrated below.
References
- 1. Bivalirudin versus heparin in contemporary percutaneous coronary interventions for patients with acute coronary syndrome: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bivalirudin versus unfractionated heparin in patients with myocardial infarction undergoing percutaneous coronary intervention: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bivalirudin Versus Unfractionated Heparin in Acute Coronary Syndromes: An Updated Meta-analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bivalirudin Versus Heparin During Percutaneous Coronary Intervention in Patients With Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-analysis comparing bivalirudin versus heparin monotherapy on ischemic and bleeding outcomes after percutaneous coronary intervention - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bivalirudin versus unfractionated heparin: a meta-analysis of patients receiving percutaneous coronary intervention for acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heparin versus bivalirudin for percutaneous coronary intervention: has the debate come to an end? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bivalirudin versus unfractionated heparin: a meta-analysis of patients receiving percutaneous coronary intervention for acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bivalirudin vs. Heparin Anticoagulation in STEMI - American College of Cardiology [acc.org]
- 11. Meta-Analysis of Bivalirudin vs. Heparin in Patients with MI Examines Mortality and Bleeding Rates - CRF [crf.org]
- 12. ahajournals.org [ahajournals.org]
- 13. droracle.ai [droracle.ai]
- 14. go.drugbank.com [go.drugbank.com]
- 15. litfl.com [litfl.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Bivalirudin Trifluoroacetate (TFA)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility is paramount. The proper disposal of synthetic peptides like Bivalirudin TFA is a critical component of safe laboratory operations. Due to the nature of this compound—a peptide salt containing trifluoroacetic acid—a systematic and cautious approach to waste management is essential.
This compound should be handled as a potentially hazardous material. While some safety data sheets (SDS) for the compound do not classify it as hazardous, others indicate it is harmful if swallowed and can cause skin and eye irritation[1][2][3][4]. The trifluoroacetic acid component is a strong, corrosive acid requiring careful handling[5]. Therefore, all waste contaminated with this compound, including solids, liquids, and consumables, must be segregated and disposed of according to hazardous waste protocols[6].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, wearing appropriate Personal Protective Equipment (PPE) is non-negotiable[7]. All handling of this compound, particularly in its lyophilized powder form which can easily become airborne, should be conducted in a designated area such as a chemical fume hood to prevent inhalation[7].
-
Gloves: Wear chemical-resistant nitrile gloves. Change them immediately if they become contaminated[7].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes[5][7].
-
Lab Coat: A standard laboratory coat is required to protect skin and clothing[5][7].
Chemical and Safety Data Overview
The following table summarizes key safety and handling information for this compound. This data is compiled from various safety data sheets and should be used as a quick reference. Always consult the specific SDS for the product you are using.
| Property | Value / Information | Source(s) |
| Chemical Name | Bivalirudin Trifluoroacetate | [1][3] |
| Appearance | White to off-white solid/powder | [1] |
| Primary Hazards | Harmful if swallowed; Causes skin and eye irritation; Corrosive due to TFA component. | [1][5] |
| Storage | Store in a freezer (-20°C or -80°C), in a dry, well-ventilated place away from light. Keep container tightly closed. | [1][8][9] |
| Incompatibilities | Bases, hydrides, readily corroded metals, oxidizing agents. | [10][11] |
Step-by-Step Disposal Procedures for this compound
These procedures are based on established guidelines for the disposal of peptide and trifluoroacetic acid waste. Crucially, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) department regulations , as local rules may be more stringent[7][12].
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step. Never mix this compound waste with other waste streams unless explicitly permitted by your EHS office[5].
-
Solid Waste:
-
Liquid Waste:
-
Procedure: Collect all solutions containing this compound (e.g., from experiments, stock solutions, or buffers) in a separate, labeled, leak-proof container[5][6].
-
Do Not Pour Down the Drain: Under no circumstances should this compound waste be disposed of down the sink[5][7][11][13]. This is in line with EPA regulations that ban the sewering of hazardous waste pharmaceuticals[14].
-
Step 2: Waste Container Management
-
Container Material: Use containers made of materials compatible with corrosive acids, such as high-density polyethylene (B3416737) (HDPE) or glass[5][6][10].
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
Container Condition: Keep the waste container closed at all times except when adding waste[6][11]. This prevents the release of vapors and potential spills.
Step 3: On-Site Storage
-
Procedure: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, as defined by your institution's EHS[10].
-
Secondary Containment: Place waste containers in a secondary containment tray to prevent spills from spreading[6].
-
Location: The storage area should be away from general lab traffic and incompatible chemicals[6][11].
Step 4: Final Disposal
-
Contact EHS: Once the hazardous waste container is nearly full (typically around 80% capacity), contact your institution's EHS office to arrange for pickup and disposal by trained personnel[5][7][11].
-
Treatment: The waste will be handled by a licensed hazardous waste disposal contractor, likely for incineration at a permitted treatment facility, which is a common method for pharmaceutical waste[14][15].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide24.store [peptide24.store]
- 8. genscript.com [genscript.com]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. sdmedwaste.com [sdmedwaste.com]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 15. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Bivalirudin TFA
Bivalirudin Trifluoroacetate (B77799) (TFA) is a potent direct thrombin inhibitor used in research and clinical settings.[1] Due to its anticoagulant properties and the hazards associated with its trifluoroacetate component, strict adherence to safety protocols is essential to protect laboratory personnel and ensure experimental integrity.[1][2][3] This guide provides crucial safety and logistical information for handling Bivalirudin TFA, from receipt to disposal.
Essential Safety and Handling Data
Proper storage and an understanding of the compound's properties are fundamental to its safe use. This compound is a white to off-white solid powder.[2]
| Parameter | Data | Source(s) |
| Molecular Formula | C98H138N24O33 . C2HF3O2 | [2][4] |
| Molecular Weight | ~2294.33 g/mol | [2][4] |
| Appearance | White to Off-white Solid | [2] |
| Storage (Powder) | Freezer (-20°C for 1 year; -80°C for 2 years) | [4] |
| Storage (in Solvent) | -20°C for 1 month; -80°C for 6 months | [4] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in both powder and solution form to minimize exposure risk.[1] The trifluoroacetic acid component is corrosive and can cause severe burns, necessitating robust protective measures.[3]
| Body Part | Required PPE | Specifications and Best Practices |
| Eye/Face Protection | Safety Goggles & Face Shield | Wear chemical safety goggles that meet European Standard EN166 or OSHA regulations (29 CFR 1910.133).[5] A face shield should be worn over goggles when handling large quantities or when there is a significant risk of splashing.[6] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves.[3][7] Change gloves immediately if they are torn, punctured, or contaminated.[7] The inner glove should be under the gown cuff, and the outer glove should be over the cuff.[7] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7] Full-length pants and closed-toe shoes are mandatory for all laboratory work.[8] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound powder (e.g., weighing, reconstitution) must be performed in a certified chemical fume hood to prevent inhalation of dust.[3][4] If a hood is unavailable, a suitable respirator may be required.[4] |
Operational and Disposal Plans
Standard Operating Protocol for Handling
This step-by-step guide details the safe handling of this compound from receipt to disposal.
-
Receiving and Storage : Upon receipt, visually inspect the container for any damage. Store the container tightly sealed in a freezer at the recommended temperature (-20°C to -80°C), away from moisture and light.[2][4]
-
Preparation (in a Fume Hood) :
-
Use : Handle all solutions containing this compound with care to prevent spills and splashes.[1]
-
Disposal :
-
Dispose of all unused solutions and contaminated materials (e.g., pipette tips, gloves, absorbent pads) as hazardous chemical waste.[1][11]
-
Collect waste in suitable, closed, and clearly labeled containers.[11]
-
Never dispose of this compound down the drain.[1][4] Follow all institutional and local regulations for chemical waste disposal.
-
Caption: Standard Operating Procedure for this compound.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or accidental exposure.[1] Ensure safety showers and eyewash stations are accessible.[4]
Spill Response Plan
-
Small Spill (Liquid or Powder) :
-
Alert personnel in the immediate area.[1]
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[1]
-
Carefully sweep or scoop up the contained material and place it into a suitable, closed container for disposal.[5][11]
-
Clean the spill area thoroughly with soap and water, followed by an alcohol-based decontaminant if appropriate.[4]
-
-
Large Spill :
-
Evacuate the area immediately.
-
Alert your institution's safety officer or emergency response team.
-
Caption: Emergency spill response workflow for this compound.
First Aid for Accidental Exposure
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Seek prompt medical attention.[4]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, call a physician.[2]
-
Inhalation : Move the person to fresh air.[2] If breathing is difficult, provide respiratory support and seek medical attention.[2][4]
-
Ingestion : Rinse the mouth with water.[2][11] Do NOT induce vomiting.[2][4] Call a physician or poison control center immediately.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. amherst.edu [amherst.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
